molecular formula C10H6BrNO2 B1337671 6-Bromoquinoline-2-carboxylic acid CAS No. 65148-10-9

6-Bromoquinoline-2-carboxylic acid

Cat. No.: B1337671
CAS No.: 65148-10-9
M. Wt: 252.06 g/mol
InChI Key: UQGCFISFRKCLOL-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCFISFRKCLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495748
Record name 6-Bromoquinoline-2-carboxylic acid
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65148-10-9
Record name 6-Bromo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65148-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinoline-2-carboxylic acid, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, spectral data, synthesis, and potential applications in drug discovery, presenting the information in a structured and accessible format for researchers and scientists.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₁₀H₆BrNO₂.[1][2] Its molecular structure, featuring a quinoline core substituted with a bromine atom and a carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 65148-10-9[1][2]
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [1][2]
Physical Form Solid[4]
Boiling Point 403.1 °C at 760 mmHg[5]
Density 1.7 g/cm³[5]
Solubility Soluble in various organic solvents.[4] Specific quantitative data is not readily available.[6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H)[1]
ES-LCMS m/z 253 [M+H]⁺[1]
¹³C NMR Specific data not available in the searched literature.
FT-IR Specific data not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 6-bromo-2-(tribromomethyl)quinoline 6-bromo-2-(tribromomethyl)quinoline Heating 150 °C, 5 hours 6-bromo-2-(tribromomethyl)quinoline->Heating Sulfuric_acid_water Conc. H₂SO₄, Water Sulfuric_acid_water->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Carboxylic_Acid This compound Reflux Reflux, 6 hours Carboxylic_Acid->Reflux Methanol_Acid Methanol, Methanesulfonic acid Methanol_Acid->Reflux Neutralization Neutralize with NaHCO₃ (aq) Reflux->Neutralization Cooling Cool to 20 °C Neutralization->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Vacuum oven at 50 °C Washing->Drying Ester_Product Methyl 6-bromoquinoline-2-carboxylate Drying->Ester_Product Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., Amidation, Esterification, Cross-coupling) Start->Modification Library Diverse Compound Library Modification->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

physical and chemical properties of 6-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Bromoquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data, experimental protocols, and logical workflows.

Core Properties and Data

A summary of the key is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 65148-10-9[1][2]
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [1][2]
Appearance Solid[1][3]
SMILES OC(=O)C1=NC2=C(C=C1)C=C(Br)C=C2[4]
InChI InChI=1S/C10H6BrNO2/c11-7-2-3-8-5-6(10(13)14)12-9(8)4-1/h1-5H,(H,13,14)
InChIKey XJFQIXIATLJFEK-UHFFFAOYSA-N
Storage Temperature -20°C[2]
Solubility No quantitative data is readily available. It is expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and methanol.
pKa No experimentally determined value is readily available. As a carboxylic acid, the pKa is expected to be in the range of 4-5.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H)[1]
Mass Spectrometry (ES-LCMS) m/z 253 ([M + H]⁺)[1]
Infrared (IR) Spectroscopy Expected characteristic peaks: O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), C=C and C=N stretches (~1600-1450 cm⁻¹), and C-Br stretch (~690-515 cm⁻¹).[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 6-bromo-2-(tribromomethyl)quinoline.

Materials:

  • 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol)

  • Concentrated sulfuric acid (0.75 L)

  • Water (1.75 L for suspension, 3 L for dilution)

Procedure:

  • To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.

  • Heat the resulting suspension at 150°C (oil bath temperature) for 5 hours.

  • After the reaction is complete, cool the mixture.

  • Collect the precipitate by filtration, wash it with water, and dry it to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g).

  • Dilute the filtrate with water (3 L) to precipitate a second crop of the product (55.7 g).

  • The combined yield of the product is 183.3 g (96%).

General Protocol for NMR Spectroscopic Analysis[8]

This protocol outlines a general procedure for acquiring NMR spectra of quinoline carboxylic acid derivatives.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Select a suitable deuterated solvent where the compound is soluble, such as DMSO-d₆.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required.

  • Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

General Protocol for Mass Spectrometry Analysis[9][10]

This protocol provides a general workflow for the analysis of quinoline derivatives by mass spectrometry.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

  • Take an aliquot (e.g., 100 µL) of this solution and dilute it further with an appropriate solvent to a final concentration suitable for the instrument (e.g., in the µg/mL range).

  • If any precipitate is present, the solution must be filtered before analysis to prevent instrument blockages.

  • Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.

Data Acquisition:

  • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For this compound, the protonated molecule [M+H]⁺ is observed in positive ion mode.

  • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow start 6-bromo-2-(tribromomethyl)quinoline hydrolysis Acid Hydrolysis start->hydrolysis Reactant reagents H₂SO₄ (conc.), H₂O reagents->hydrolysis Reagents conditions Heat at 150°C 5 hours conditions->hydrolysis Conditions workup Cooling & Filtration hydrolysis->workup Reaction Mixture product 6-Bromoquinoline- 2-carboxylic acid workup->product Isolation

Synthesis of this compound.

Reactivity_Pathway acid 6-Bromoquinoline- 2-carboxylic acid esterification Fischer Esterification acid->esterification Starting Material reagents Methanol (CH₃OH) Methanesulfonic acid reagents->esterification Reagents conditions Reflux for 6 hours conditions->esterification Conditions ester Methyl 6-bromo- 2-quinolinecarboxylate esterification->ester Product

Esterification of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the fundamental physicochemical properties, detailed spectroscopic data, and the methodologies employed for its characterization.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol .[1] Its structure comprises a quinoline core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position.

PropertyValueReference
CAS Number 65148-10-9[1]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
Appearance Solid

Synthesis

A common synthetic route to this compound involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]

Diagram of the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 6-bromo-2-(tribromomethyl)quinoline 6-bromo-2-(tribromomethyl)quinoline reagents H₂SO₄ (conc.) H₂O 6-bromo-2-(tribromomethyl)quinoline->reagents Hydrolysis conditions 150 °C, 5 hours reagents->conditions This compound This compound conditions->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.50Doublet (d)9H-4
8.38Doublet (d)2H-5
8.13Doublet (d)9H-3
8.06Doublet (d)9H-8
7.96Multiplet (m)-H-7

Data acquired in DMSO-d₆ at 400 MHz.[1]

Chemical Shift (δ) ppmAssignment
~165-170C=O (Carboxylic Acid)
~150-155C-2
~147-150C-8a
~136-138C-4
~132-135C-7
~130-132C-5
~128-130C-4a
~122-125C-3
~120-123C-6
~118-121C-8

Predicted values based on known substituent effects on the quinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1550-1600Medium-StrongC=C and C=N stretching (Quinoline ring)
~1300MediumC-O stretch (Carboxylic Acid)
750-850StrongC-H out-of-plane bending (Aromatic)
500-600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

m/zInterpretation
253[M+H]⁺

Data obtained via Electrospray Ionization (ESI).[1] The presence of bromine would be confirmed by a characteristic M+2 isotopic pattern in a high-resolution mass spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: A standard proton pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4]

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer. A background spectrum is subtracted from the sample spectrum.[4]

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is performed using a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

Structural Elucidation Workflow

The logical process for the structural elucidation of this compound is outlined below.

Workflow for the Structural Elucidation of this compound

G Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_elucidation Structure Confirmation synthesis Synthesize and purify the compound ms Determine molecular weight and formula synthesis->ms ir Identify functional groups (e.g., C=O, O-H, C-Br) synthesis->ir nmr Elucidate the carbon-hydrogen framework (¹H, ¹³C, and correlation spectra) synthesis->nmr elucidation Combine all data to confirm the structure of This compound ms->elucidation ir->elucidation nmr->elucidation

Caption: A logical workflow for the structural elucidation of a target molecule.

Conclusion

The collective analysis of physicochemical properties and spectroscopic data provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Spectroscopic and Biological Insights into 6-Bromoquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromoquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document details available spectroscopic data, outlines experimental protocols for its characterization, and touches upon the potential biological significance of this class of molecules.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₆BrNO₂
Molecular Weight252.06 g/mol [1][2]
CAS Number65148-10-9[1][2]

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections present the available and expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound has been reported as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.50d9H4
8.38d2H5
8.13d9H3
8.06d9H8
7.96m-H7

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline. The presence of the carboxylic acid group at the C2 position will significantly influence the chemical shifts of the surrounding carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C2~151
C3~122
C4~138
C4a~148
C5~131
C6~121
C7~133
C8~129
C8a~128
COOH165-185[3]

Note: These are predicted values and may differ from experimental results. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data for this compound [1]

m/zInterpretation
253[M+H]⁺

Ionization Mode: Electrospray (ES-LCMS)[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid dimer)
1710-1680C=O stretch (conjugated carboxylic acid)[3]
~1600, ~1500C=C and C=N stretching (quinoline ring)
~1300C-O stretch and O-H bend
Below 800C-Br stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb in the UV region. The presence of the carboxylic acid group and the bromine atom will influence the absorption maxima. For many carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical use for structural elucidation without further conjugation.[4]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard one-pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for reversed-phase chromatography.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS & UV-Vis Sample->Dilution IR Infrared (FTIR) Sample->IR NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dilution->MS UV UV-Vis Dilution->UV Process Spectral Processing NMR->Process MS->Process IR->Process UV->Process Assign Structure Elucidation & Verification Process->Assign Report Technical Report Assign->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Notably, quinoline-2-carboxylic acid itself has been investigated and shown to possess significant cytotoxicity against certain cancer cell lines, such as mammary (MCF7) and cervical (HeLa) cancer cells.[6] It is speculated that the co-planar arrangement of the carboxylic acid and the nitrogen atom may facilitate chelation with divalent metals, a potential mechanism for its biological activity.[6]

The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation.

Logical Relationship in Drug Discovery Context

The following diagram illustrates the logical progression from a core chemical structure to potential therapeutic applications.

Drug_Discovery_Logic Core Quinoline Scaffold TargetCompound This compound Core->TargetCompound Substituent1 Carboxylic Acid at C2 Substituent1->TargetCompound Substituent2 Bromine at C6 Substituent2->TargetCompound Properties Modulated Physicochemical Properties (Lipophilicity, pKa) TargetCompound->Properties Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Properties->Activity Application Potential Therapeutic Applications Activity->Application

Caption: Logical relationship from chemical structure to potential therapeutic application.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromoquinoline-2-carboxylic acid. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present the quantitative data in a clear tabular format, and offer an interpretation of the spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this compound or related quinoline derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Data Presentation: ¹H and ¹³C NMR of this compound

The quantitative NMR data for this compound are summarized in the tables below. The ¹H NMR data was obtained from a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

Table 1: ¹H NMR Spectral Data of this compound
Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-48.50Doublet (d)9.01H
H-58.38Doublet (d)2.01H
H-38.13Doublet (d)9.01H
H-88.06Doublet (d)9.01H
H-77.96Multiplet (m)-1H

Note: The ¹H NMR data is referenced from ChemicalBook and was recorded in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectral Data of this compound
Carbon AssignmentEstimated Chemical Shift (δ) [ppm]
C=O165 - 175
C-2150 - 155
C-8a145 - 150
C-4138 - 142
C-4a135 - 140
C-7130 - 135
C-5128 - 132
C-8125 - 130
C-3120 - 125
C-6118 - 122

Note: These are estimated values and should be confirmed with experimental data.

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp and symmetrical NMR signals.

  • Pulse Sequence: A standard single-pulse experiment is typically employed.

  • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-10 ppm for quinoline derivatives).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • Number of Scans: For a sample of sufficient concentration, 8-16 scans are typically adequate. More scans may be necessary for dilute samples to achieve a good signal-to-noise ratio.

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have the correct absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons contributing to each signal.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with numbered positions to facilitate the discussion of NMR signal assignments.

Caption: Structure of this compound with atom numbering.

The logical workflow for the NMR analysis of this compound is depicted in the following diagram.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (1H and 13C NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis Structure Structure Elucidation / Confirmation Analysis->Structure

Caption: General workflow for NMR spectroscopic analysis.

References

mass spectrometry analysis of 6-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinoline-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation and quantification are critical for assessing purity, studying metabolic pathways, and ensuring quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailed experimental protocols, and expected fragmentation patterns.

Mass Spectrometric Behavior and Fragmentation

The mass spectrometric analysis of this compound is characterized by its distinct isotopic pattern and predictable fragmentation pathways. The molecular formula is C10H6BrNO2, with a molecular weight of approximately 252.06 g/mol .[1]

Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[2] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units.

In positive ion electrospray ionization (ESI) mode, the compound is readily protonated, forming the [M+H]⁺ ion.[1][3] Therefore, one would expect to see prominent ions at m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br).

Fragmentation Pathways

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound undergoes characteristic fragmentation. The primary fragmentation event is the loss of the carboxylic acid group.[3][4]

Common neutral losses from carboxylic acids include:

  • Loss of H₂O (18 Da)

  • Loss of CO₂ (44 Da)

  • Loss of COOH (45 Da) [3][4]

Further fragmentation of the 6-bromoquinoline ring structure can also occur, potentially involving the loss of hydrogen cyanide (HCN).[3]

Data Presentation

The expected quantitative data for the in positive ESI-MS is summarized in the table below.

Ion Description m/z (⁷⁹Br) m/z (⁸¹Br)
[M+H]⁺Protonated Molecular Ion253.0255.0
[M+H - H₂O]⁺Loss of Water235.0237.0
[M+H - CO₂]⁺Loss of Carbon Dioxide209.0211.0
[M+H - COOH]⁺Loss of Carboxyl Radical208.0210.0

Experimental Protocols

For sensitive and selective quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[3]

Sample Preparation

The choice of sample preparation is dependent on the matrix.

  • Protein Precipitation (for plasma or serum):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Solid-Phase Extraction (for complex matrices like tissue homogenates):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

    • Load the pre-treated and diluted sample.[3]

    • Wash the cartridge with 1 mL of 5% methanol in water.[3]

    • Elute the analyte with 1 mL of 2% formic acid in methanol.[3]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[3]

LC-MS/MS Conditions

The following table outlines the recommended starting parameters for LC-MS/MS analysis.

Parameter Recommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A0.1% Formic acid in water[3]
Mobile Phase B0.1% Formic acid in acetonitrile[3]
Gradient5% B to 95% B over 5 minutes, followed by re-equilibration[3]
Flow Rate0.3 mL/min[3]
Injection Volume5 µL[3]
Column Temperature40°C[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Capillary Voltage3.5 kV[3]
Desolvation Temperature400°C[3]
Desolvation Gas Flow800 L/hr[3]
Cone Gas Flow50 L/hr[3]
Collision GasArgon[3]
MRM Transitions (Proposed)
This compoundQ1: 253.0 -> Q3: 209.0, 208.0
Q1: 255.0 -> Q3: 211.0, 210.0

Mandatory Visualization

fragmentation_pathway parent [M+H]⁺ m/z = 253/255 frag1 [M+H - H₂O]⁺ m/z = 235/237 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 209/211 parent->frag2 - CO₂ frag3 [M+H - COOH]⁺ m/z = 208/210 parent->frag3 - COOH

Caption: Proposed ESI-MS/MS fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample prep Protein Precipitation or Solid-Phase Extraction sample->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

References

The Therapeutic Promise of Quinoline-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among these, derivatives of quinoline-2-carboxylic acid have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in the treatment of a diverse range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current research landscape, focusing on the quantitative biological activity, mechanisms of action involving key signaling pathways, and detailed experimental protocols for the evaluation of these versatile compounds.

Quantitative Biological Activity

The therapeutic efficacy of quinoline-2-carboxylic acid derivatives has been quantified across various preclinical models. The following tables summarize key data from published studies, offering a comparative analysis of their potency in different therapeutic areas.

Anticancer Activity

Quinoline-2-carboxylic acid derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
Quinoline-2-carboxylic acidHeLa (Cervical)Sulforhodamine BSignificant Cytotoxicity[4]
Quinoline-2-carboxylic acidMCF7 (Breast)Sulforhodamine BGrowth Inhibition[4]
Compound 5a (a quinoline derivative)EGFRKinase Assay0.071[5][6]
Compound 5a (a quinoline derivative)HER-2Kinase Assay0.031[5][6]
Erlotinib (Reference)EGFRKinase Assay0.080[6]
Lapatinib (Reference)HER-2Kinase Assay0.026[6]
Compound VII (Quinoline/Schiff base)EGFRKinase Assay0.12[6]
Compound 5h (Quinoline/Schiff base)HER-2Kinase Assay2.18[6]
Compound 15 (Quinoline derivative)MCF-7 (Breast)Not Specified15.16[7]
Compound 15 (Quinoline derivative)HepG-2 (Liver)Not Specified18.74[7]
Compound 15 (Quinoline derivative)A549 (Lung)Not Specified18.68[7]
Anti-inflammatory Activity

The anti-inflammatory properties of quinoline-2-carboxylic acid derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][8]

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Quinoline-4-carboxylic acidRAW264.7LPS-induced NO productionAppreciable[4][9]
Quinoline-3-carboxylic acidRAW264.7LPS-induced NO productionAppreciable[4][9]
8-(tosylamino)quinoline (8-TQ)RAW264.7NO, TNF-α, PGE2 production1-5[10]
Quinoline-arylamidine hybrid 1aRAW 264.7Cell Viability49.6[11]
Quinoline-arylamidine hybrid 1bRAW 264.7Cell Viability39.1[11]
Quinoline-arylamidine hybrid 1eRAW 264.7Cell Viability34.3[11]
Quinoline-arylamidine hybrid 1gRAW 264.7Cell Viability1.6[11]
Antibacterial Activity

The antibacterial potential of quinoline-2-carboxylic acid derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-phenyl-quinoline-4-carboxylic acid derivative 5a4Staphylococcus aureus64[12]
2-phenyl-quinoline-4-carboxylic acid derivative 5a7Escherichia coli128[12]
Quinoline derivative 9Staphylococcus aureus0.12[13]
Quinoline derivative 9Salmonella typhi0.12[13]
Quinoline derivative 9Escherichia coli0.12[13]
Quinoline derivative 10Staphylococcus aureus0.24[13]
Quinoline derivative 10Salmonella typhi0.12[13]
Quinoline derivative 10Escherichia coli0.12[13]
2-sulfoether-4-quinolone derivative 15Staphylococcus aureus0.8 µM[13]
2-sulfoether-4-quinolone derivative 15Bacillus cereus0.8 µM[13]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline-2-carboxylic acid derivatives are mediated through the modulation of critical intracellular signaling pathways. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[8][10][14] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[10][14] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[10] Certain quinoline derivatives, such as 8-(tosylamino)quinoline, have been shown to suppress the activation of NF-κB and its upstream signaling components, including IκBα, IKK, and Akt.[10]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Quinoline Quinoline Derivative (e.g., 8-TQ) IkBa->Quinoline Inhibition of Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Quinoline->IKK DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

NF-κB signaling pathway and points of inhibition by quinoline derivatives.
Anticancer Effects via EGFR/HER-2 Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases.[6] Their overexpression and aberrant signaling are implicated in the development and progression of various cancers.[6] Ligand binding to EGFR or heterodimerization of EGFR and HER-2 triggers receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, and invasion.[6][15] Certain quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, effectively blocking these oncogenic signals.[5][6]

EGFR_HER2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR EGFR->EGFR HER2 HER2 EGFR->HER2 Heterodimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinoline Quinoline-based Inhibitor Quinoline->EGFR Quinoline->HER2 Inhibition Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Invasion Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of quinoline-2-carboxylic acid derivatives.

Synthesis of Quinoline-2-Carboxylic Acid Amides and Esters

A common method for the synthesis of quinoline-2-carboxylic acid amides and esters involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate amine or alcohol.[16][17][18][19]

Synthesis_Workflow Start Quinoline-2-carboxylic Acid AcylChloride Quinoline-2-carbonyl Chloride Start->AcylChloride Amide Quinoline-2-carboxamide AcylChloride->Amide Ester Quinoline-2-carboxylate Ester AcylChloride->Ester Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Reagent1 SOCl2 or (COCl)2 Reagent2 Base (e.g., Triethylamine)

General workflow for the synthesis of quinoline-2-carboxamides and esters.

Protocol for Amide Synthesis via Acyl Chloride:

  • Acyl Chloride Formation: To a solution of quinoline-2-carboxylic acid in an inert solvent (e.g., toluene or DCM), add thionyl chloride or oxalyl chloride.[17] A catalytic amount of DMF can be added if using thionyl chloride.[17] The reaction mixture is typically heated or stirred at room temperature until the evolution of gas ceases.[17] The solvent and excess reagent are then removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride.[17]

  • Amide Coupling: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) under an inert atmosphere.[17] In a separate flask, the desired amine and a base (e.g., triethylamine) are dissolved in the same solvent.[17] The amine solution is then added dropwise to the acyl chloride solution at 0°C.[17] The reaction is allowed to warm to room temperature and stirred for several hours.[17] Following an aqueous workup and purification by chromatography, the desired quinoline-2-carboxamide is obtained.[17]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][20][21][22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.[1][20]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-2-carboxylic acid derivative and incubate for a specified period (e.g., 48-72 hours).[1][22]

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[20][22]

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[20]

  • Solubilization and Absorbance Measurement: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.[20][22] Measure the absorbance at approximately 510-540 nm using a microplate reader.[20][22] The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1]

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production Assay

This assay screens for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[8]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[8]

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinoline-2-carboxylic acid derivative for 1 hour before stimulating with LPS (1 µg/mL).[9][11]

  • Incubation: Incubate the plates for 24 hours.[11]

  • Nitrite Quantification: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[9]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[23][24][25][26]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline-2-carboxylic acid derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).[23][24]

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium.[24]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[24]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[26]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[27][28][29][30][31]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[27][28][29]

  • Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the quinoline-2-carboxylic acid derivative.[27][28]

  • Overlay: After an adsorption period, remove the virus-compound mixture and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[27][28][29]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[28][31]

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).[27][28][30]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.[31]

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant therapeutic potential of quinoline-2-carboxylic acid and its derivatives as a versatile scaffold for drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong foundation for further development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline-2-carboxylic acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers.

  • In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Given the broad biological activity of the quinoline nucleus, investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases, is warranted.[3][32][33][34][35]

The continued exploration and development of quinoline-2-carboxylic acid derivatives hold great promise for the discovery of novel and effective therapies to address unmet medical needs.

References

Methodological & Application

Synthesis of 6-Bromoquinoline-2-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6-bromoquinoline-2-carboxylic acid, a valuable intermediate in medicinal chemistry and materials science. The described method is a robust and high-yielding procedure starting from 6-bromo-2-(tribromomethyl)quinoline.

Summary of Reaction Data

The following table summarizes the key quantitative data associated with the synthesis protocol.

Starting MaterialReagentsProductYieldPurity Confirmation
6-bromo-2-(tribromomethyl)quinolineConcentrated Sulfuric Acid, WaterThis compound96%¹H NMR, ES-LCMS

Experimental Protocol

This protocol details the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to yield this compound.

Materials:

  • 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol)

  • Concentrated Sulfuric Acid (0.75 L)

  • Deionized Water (1.75 L for reaction, 3 L for precipitation)

Equipment:

  • Large reaction vessel with mechanical stirrer

  • Heating mantle with temperature control (oil bath)

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

  • Acid Addition: While stirring the suspension, slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.[1]

  • Heating: Heat the reaction mixture to 150 °C using an oil bath and maintain this temperature for 5 hours.[1]

  • First Precipitation and Filtration: After the reaction is complete, cool the mixture. The product will precipitate out of the solution. Collect the solid precipitate by filtration and wash it with water. Dry the collected solid to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid (127.6 g).[1]

  • Second Precipitation: Dilute the filtrate with an additional 3 L of water to precipitate a second crop of the product.[1]

  • Second Filtration and Drying: Collect the second precipitate by filtration, wash with water, and dry. This yields an additional 55.7 g of the product.[1]

  • Combined Yield: The combined yield of 6-bromo-2-quinolinecarboxylic acid is 183.3 g, which corresponds to a 96% yield.[1]

Characterization Data: [1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H).

  • ES-LCMS: m/z 253 (M+H)⁺.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow start Start: 6-bromo-2-(tribromomethyl)quinoline Suspension add_acid Add Concentrated H₂SO₄ start->add_acid heat Heat at 150°C for 5 hours add_acid->heat cool_filter1 Cool & Filter (First Crop) heat->cool_filter1 dilute_filtrate Dilute Filtrate with Water cool_filter1->dilute_filtrate Filtrate product Product: this compound cool_filter1->product Solid cool_filter2 Filter (Second Crop) dilute_filtrate->cool_filter2 cool_filter2->product Solid

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Strategies

While the detailed protocol above provides a direct and high-yielding method, it is worth noting that quinoline derivatives can be synthesized through various other named reactions. These are generally multi-component reactions that build the quinoline ring system from simpler precursors.

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] The reaction is typically catalyzed by Brønsted or Lewis acids.[2]

  • Pfitzinger Reaction: This method produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4][5][6][7] The mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization.[4][8]

  • Doebner Reaction: This reaction serves as an alternative to the Pfitzinger reaction and synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]

References

Application Notes and Protocols for the Preparation of Methyl 6-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-bromoquinoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established and reliable methods, ensuring high yield and purity of the final product.

Introduction

Methyl 6-bromoquinoline-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The quinoline scaffold is a common feature in a wide range of biologically active molecules, and the presence of a bromine atom at the 6-position and a methyl ester at the 2-position provides versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 6-bromoquinoline-2-carboxylic acid, followed by its esterification.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of methyl 6-bromoquinoline-2-carboxylate.

StepReactionStarting MaterialProductYield (%)Purity/Analysis
1Hydrolysis6-bromo-2-(tribromomethyl)quinolineThis compound96%¹H NMR, ES-LCMS (m/z 253 [M+H]⁺)[1]
2EsterificationThis compoundMethyl 6-bromoquinoline-2-carboxylate85%¹H NMR, ES-LCMS (m/z 267 [M+H]⁺)[2]

Experimental Protocols

Step 1: Synthesis of this compound[1]

This protocol describes the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to yield this compound.

Materials:

  • 6-bromo-2-(tribromomethyl)quinoline

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

  • With stirring, slowly add concentrated sulfuric acid (0.75 L) to the suspension over a period of 15 minutes.

  • Heat the reaction mixture to 150 °C (oil bath temperature) and maintain this temperature for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the filter cake thoroughly with water.

  • Dry the solid to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid (127.6 g).

  • Dilute the filtrate with water (3 L) to precipitate a second crop of the product.

  • Collect the second crop by filtration and dry. The combined yield of 6-bromo-2-quinolinecarboxylic acid is 183.3 g (96%).

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H).[1]

  • ES-LCMS: m/z 253 ([M+H]⁺).[1]

Step 2: Synthesis of Methyl 6-bromoquinoline-2-carboxylate[2]

This protocol details the esterification of this compound to produce the target compound, methyl 6-bromoquinoline-2-carboxylate.

Materials:

  • This compound

  • Methanol

  • Methanesulfonic acid

  • Sodium bicarbonate

  • Water

Procedure:

  • To a solution of this compound (331 g, 1.31 mol) in methanol (2 L), add methanesulfonic acid (22 mL, 33 g, 0.34 mol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Upon completion of the reaction, cool the mixture and neutralize it with an aqueous solution of sodium bicarbonate (29 g, 0.34 mol) in 350 mL of water.

  • Slowly cool the resulting suspension to 20 °C and stir overnight.

  • Collect the solid product by filtration.

  • Wash the filter cake with water (1 L).

  • Dry the solid in a vacuum oven at 50 °C for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%).[2]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[2]

  • ES-LCMS: m/z 267 (M+H)⁺.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process for methyl 6-bromoquinoline-2-carboxylate.

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification start1 6-bromo-2-(tribromomethyl)quinoline product1 This compound start1->product1 150°C, 5h reagent1 H₂SO₄, H₂O start2 This compound product2 Methyl 6-bromoquinoline-2-carboxylate start2->product2 Reflux, 6h reagent2 Methanol, MsOH LogicalFlow A Starting Material (6-bromo-2-(tribromomethyl)quinoline) B Intermediate (this compound) A->B  Hydrolysis C Final Product (Methyl 6-bromoquinoline-2-carboxylate) B->C  Esterification

References

Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides two key points for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The bromine atom at the 6-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid at the 2-position is readily converted to amides, esters, and other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

The quinoline core is a prominent scaffold in a number of approved and investigational kinase inhibitors. Derivatives of this compound, particularly its amides, have been explored as potent inhibitors of receptor tyrosine kinases such as c-Met. The c-Met proto-oncogene product is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

The general structure of these inhibitors often involves a quinoline core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents appended to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of such molecules frequently involves the formation of an amide bond between the quinoline-2-carboxylic acid moiety and a substituted aniline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a generic 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide, a common scaffold in kinase inhibitors, starting from this compound.

StepReactionStarting MaterialsProductReagents and ConditionsYield (%)Purity (%)
1Acid ChlorinationThis compound6-Bromoquinoline-2-carbonyl chlorideThionyl chloride (SOCl₂), Toluene, Reflux>95 (crude)Not isolated
2Amide Coupling6-Bromoquinoline-2-carbonyl chloride, 4-Fluoroaniline6-Bromo-N-(4-fluorophenyl)quinoline-2-carboxamideTriethylamine (TEA), Dichloromethane (DCM), 0 °C to rt70-85>98 (after chromatography)

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoline-2-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a reactive intermediate for subsequent amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to form a slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

  • Maintain the reflux for 2-4 hours, or until the reaction is complete (monitor by TLC by quenching an aliquot with methanol to form the methyl ester).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of 6-Bromo-N-(4-fluorophenyl)quinoline-2-carboxamide

This protocol details the amide coupling of 6-bromoquinoline-2-carbonyl chloride with 4-fluoroaniline.

Materials:

  • 6-Bromoquinoline-2-carbonyl chloride (crude from Protocol 1)

  • 4-Fluoroaniline

  • Triethylamine (TEA) or other suitable base (e.g., DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 4-fluoroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-bromoquinoline-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the acid chloride dropwise to the cooled solution of the aniline and base with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide.

Mandatory Visualizations

Signaling Pathway

MET_Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_RAS RAS/MAPK Pathway HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds and activates PI3K PI3K MET->PI3K RAS RAS MET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->MET Inhibits

Caption: MET Receptor Signaling Pathways and Inhibition.

Experimental Workflow

Experimental_Workflow Start 6-Bromoquinoline- 2-carboxylic acid Step1 Step 1: Acid Chlorination (SOCl₂, Toluene, Reflux) Start->Step1 Intermediate 6-Bromoquinoline- 2-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (4-Fluoroaniline, TEA, DCM) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification (Silica Gel Chromatography) CrudeProduct->Purification FinalProduct Final Product: 6-Bromo-N-(4-fluorophenyl) quinoline-2-carboxamide Purification->FinalProduct

Caption: Synthesis of a Quinoline-2-carboxamide Derivative.

Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the applications of 6-Bromoquinoline-2-carboxylic acid and its derivatives in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom at the 6-position offers a versatile handle for synthetic modifications, enabling the development of novel therapeutic agents. This document covers the synthesis, biological activities, and relevant experimental protocols for researchers exploring the potential of this compound class.

Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates in several therapeutic areas, particularly in oncology and infectious diseases. The core scaffold has been functionalized to generate a variety of derivatives, including amides and esters, which exhibit a range of biological activities.

Anticancer Activity

The 6-bromoquinoline moiety is a key feature in a number of compounds designed as anticancer agents. These derivatives often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of 6-bromoquinolines and structurally related 6-bromoquinazolines have been investigated as inhibitors of several key kinases, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it an attractive target for drug development.[1]

  • EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.

While specific data for a wide range of this compound derivatives is limited in publicly available literature, studies on closely related 6-bromoquinazoline derivatives provide valuable insights into the potential of this scaffold.

Quantitative Data

The following tables summarize the cytotoxic activity of various derivatives of 6-bromoquinazolines, which are structurally similar to 6-bromoquinoline-2-carboxamides and serve as a relevant proxy for the potential of this compound class.

Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives

Compound IDR GroupCell LineIC50 (µM)Reference
8a-(CH₂)₃CH₃MCF-7 (Breast)15.85 ± 3.32[2]
8a-(CH₂)₃CH₃SW480 (Colon)17.85 ± 0.92[2]
8e4-methylbenzylMCF-7 (Breast)35.14 ± 6.87[2]
8e4-methylbenzylSW480 (Colon)63.15 ± 1.63[2]
8d3-methylbenzylMCF-7 (Breast)59.15 ± 5.73[2]
8d3-methylbenzylSW480 (Colon)72.45 ± 2.90[2]

Note: The presented data is for 6-bromoquinazoline-4(3H)-one derivatives, which share a similar core structure with 6-bromoquinoline-2-carboxamides. This data is provided to illustrate the potential of the 6-bromo-N-heterocyclic scaffold in anticancer research.[2]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Derivatives of 6-bromoquinoline are being explored as inhibitors of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 6-Bromoquinoline Derivative Inhibitor->PI3K EGFR_VEGFR_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_dimer->Downstream VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_dimer VEGFR Dimer (Activated) VEGFR->VEGFR_dimer Dimerization VEGFR_dimer->Downstream Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Inhibitor Quinoline Derivative Inhibitor->EGFR_dimer Inhibitor->VEGFR_dimer Experimental_Workflow start 6-Bromoquinoline- 2-carboxylic acid step1 Amide/Ester Coupling start->step1 step2 Purification & Characterization step1->step2 step3 In vitro Cytotoxicity Assay (e.g., MTT) step2->step3 step4 Enzyme Inhibition Assay (e.g., Kinase Assay) step2->step4 end Lead Compound Identification step3->end step4->end

References

Synthesis of Novel Antimicrobial Agents from Quinoline-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from quinoline-2-carboxylic acid. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potent antimicrobial effects.[1] This guide focuses on the synthesis of various classes of quinoline-2-carboxylic acid derivatives, their antimicrobial properties, and their potential mechanisms of action.

Overview of Synthetic Strategies

Quinoline-2-carboxylic acid serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential antimicrobial activity. The primary synthetic routes involve the initial activation of the carboxylic acid group, typically by converting it to an acid chloride, followed by reaction with various nucleophiles to introduce functionalities such as hydrazides, which can then be further modified to generate Schiff bases, thiazolidinones, and other heterocyclic systems.[2][3]

A general workflow for the synthesis of these derivatives is outlined below.

Synthesis_Workflow QCA Quinoline-2-Carboxylic Acid QCC Quinoline-2-Carbonyl Chloride QCA->QCC Thionyl Chloride Hydrazide Quinoline-2-Carbohydrazide (E1) QCC->Hydrazide Hydrazine Hydrate Schiff_Base Schiff Bases (E10-E12) Hydrazide->Schiff_Base Aromatic Aldehydes Other_Het Other Heterocycles (E2-E9) Hydrazide->Other_Het CS2, Amines, etc. Thiazolidinone Thiazolidinones (E13-E15) Schiff_Base->Thiazolidinone Thioglycolic Acid Tetrazole Tetrazoles (E16-E18) Schiff_Base->Tetrazole Sodium Azide

Caption: General synthetic workflow for quinoline-2-carboxylic acid derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final compounds.

Synthesis of Quinoline-2-Carbohydrazide (Compound E1)

This protocol describes the synthesis of the key hydrazide intermediate from quinoline-2-carboxylic acid.[2]

Materials:

  • Quinoline-2-carboxylic acid (3 g, 0.015 mol)

  • Thionyl chloride (2 mL)

  • Absolute ethanol (5 mL)

  • Hydrazine hydrate (2 mL)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, mix quinoline-2-carboxylic acid with thionyl chloride.

  • Reflux the mixture for two hours.

  • Allow the mixture to cool to room temperature.

  • Carefully add absolute ethanol and reflux for an additional two hours.

  • Add hydrazine hydrate to the reaction mixture.

  • Cool the mixture, and the resulting solid precipitate is collected by filtration.

  • Recrystallize the solid product from ethanol to obtain pure quinoline-2-carbohydrazide (E1).

Synthesis of Schiff Bases (Compounds E10-E12)

This protocol outlines the synthesis of Schiff bases from the hydrazide intermediate.[2]

Materials:

  • Quinoline-2-carbohydrazide (E1) (2 g, 0.006 mol)

  • Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, N,N-dimethylaminobenzaldehyde) (0.006 mol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (few drops)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve quinoline-2-carbohydrazide and the respective aromatic aldehyde in absolute ethanol in a round bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Filter the solid, wash with cold distilled water, and dry.

  • Recrystallize the product from a suitable solvent like n-hexane.[2]

Synthesis of Thiazolidinone Derivatives (Compounds E13-E15)

This protocol describes the cyclization of Schiff bases to form thiazolidinone derivatives.[2][4]

Materials:

  • Schiff base (E10, E11, or E12) (0.001 mol)

  • Thioglycolic acid (2-mercaptoacetic acid) (0.1 mL)

  • Tetrahydrofuran (THF) (20 mL)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, add the Schiff base and thioglycolic acid to THF.

  • Reflux the reaction mixture for 14 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is washed and purified to yield the thiazolidinone derivative.

Synthesis of Tetrazole Derivatives (Compounds E16-E18)

This protocol details the formation of tetrazole rings from Schiff bases.[2][5]

Materials:

  • Schiff base (E10, E11, or E12) (0.001 mol)

  • Sodium azide

  • Appropriate solvent

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the Schiff base in a suitable solvent in a round bottom flask.

  • Add sodium azide to the solution.

  • Reflux the mixture for the required time as monitored by TLC.

  • After the reaction is complete, cool the mixture and precipitate the product.

  • Filter, wash, and recrystallize the solid to obtain the pure tetrazole derivative.

Antimicrobial Activity

The synthesized compounds have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The most common methods for evaluation are the well diffusion method and the microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][6]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity (inhibition zones) of selected synthesized compounds against various microorganisms.

CompoundStaphylococcus aureus (Inhibition Zone, mm)Escherichia coli (Inhibition Zone, mm)Candida albicans (Inhibition Zone, mm)
E4151312
E10161413
E11221816
E12171514
E13201715
E15181614
E17211917
Amoxicillin (Control)1816-

Data sourced from a study by Mohammed & Mousa (2025).[2]

Some quinoline-2-one derivatives have also shown significant activity against multidrug-resistant strains, with MIC values as low as 0.75 µg/mL against MRSA and VRE.[6]

Mechanism of Action

The antimicrobial action of quinolone derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and subsequent cell death.[7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for quinoline antimicrobial agents.

Conclusion

Quinoline-2-carboxylic acid is a valuable scaffold for the development of novel antimicrobial agents. The synthetic routes described provide access to a wide range of derivatives, including Schiff bases, thiazolidinones, and tetrazoles, some of which exhibit significant antimicrobial activity against clinically relevant pathogens. Further investigation into the structure-activity relationships and optimization of these lead compounds could result in the development of new and effective antimicrobial drugs.

References

Application Notes and Protocols for Developing Anticancer Compounds from 6-Bromoquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of anticancer compounds derived from 6-bromoquinoline-2-carboxylic acid. The protocols outlined below are based on established methodologies for similar quinoline and quinazoline-based anticancer agents and can be adapted for the development of novel derivatives.

Introduction

Quinoline scaffolds are a prominent feature in many approved anticancer drugs due to their ability to interact with various biological targets. The introduction of a bromine atom at the 6-position of the quinoline ring can enhance the anticancer effects of these compounds. This document focuses on the derivatization of this compound into amides and esters to explore their potential as novel therapeutic agents. The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis and the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Data Presentation

While specific anticancer activity data for a wide range of this compound derivatives is still emerging, the following tables summarize the in vitro cytotoxic activity of structurally related 6-bromoquinazoline and other quinoline derivatives against common cancer cell lines. This data serves as a benchmark for the expected potency of novel this compound derivatives.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinazoline Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a Aliphatic linker at SH groupMCF-715.85 ± 3.32Erlotinib>100
SW48017.85 ± 0.92
5b Fluoro substitution at meta position of phenyl moietyMCF-70.53Cisplatin1.95
SW480-

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][2][3]

Experimental Protocols

Synthesis of this compound Derivatives

a) Synthesis of this compound (Parent Compound)

A common route for the synthesis of the parent compound, this compound, involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.

  • Protocol:

    • Suspend 6-bromo-2-(tribromomethyl)quinoline in water.

    • Slowly add concentrated sulfuric acid to the suspension with stirring.

    • Heat the reaction mixture at 150°C for 5 hours.

    • Cool the mixture and collect the precipitate by filtration.

    • Wash the precipitate with water and dry to obtain this compound.[4]

b) Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Ester Derivative)

Esterification of the carboxylic acid can be achieved using methanol in the presence of an acid catalyst.

  • Protocol:

    • Reflux a mixture of this compound and methanesulfonic acid in methanol for 6 hours.

    • Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

    • Cool the resulting suspension and stir overnight.

    • Collect the solid product by filtration, wash with water, and dry to yield methyl 6-bromoquinoline-2-carboxylate.[5]

c) Synthesis of N-Substituted-6-bromoquinoline-2-carboxamides (Amide Derivatives)

Amide derivatives can be synthesized from the corresponding carboxylic acid via activation and subsequent reaction with a desired amine.

  • Protocol:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HOBT and EDCl) and a base (e.g., triethylamine) and stir for 1 hour.

    • Add the desired aniline or amine derivative dropwise and stir the solution for 16 hours.

    • Wash the reaction mixture sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Workflow for the Synthesis of this compound Derivatives

G A 6-Bromo-2-(tribromomethyl)quinoline E Hydrolysis (H2SO4, H2O, 150°C) A->E B This compound F Esterification (Methanol, Methanesulfonic Acid) B->F G Amide Coupling (Amine, Coupling Agents) B->G C Methyl 6-bromoquinoline-2-carboxylate (Ester) D N-Substituted-6-bromoquinoline-2-carboxamides (Amides) E->B F->C G->D

Caption: Synthetic routes to this compound and its derivatives.

In Vitro Anticancer Activity Assessment

a) MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][2]

Mechanism of Action Studies

a) Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.

  • Protocol:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

b) Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

  • Protocol:

    • Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate the cells in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Biological Evaluation of Anticancer Activity

G A Synthesized Derivatives B MTT Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Flow Cytometry) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action D->F E->F

Caption: Workflow for assessing the anticancer properties of synthesized compounds.

Potential Signaling Pathways

Based on studies of structurally similar 6-bromoquinazoline derivatives, it is hypothesized that this compound derivatives may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.

Hypothesized EGFR Inhibition Pathway

G cluster_0 Cancer Cell A 6-Bromoquinoline-2-Carboxylic Acid Derivative B EGFR A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activation E Apoptosis B->E Inhibition of Anti-apoptotic Signals D Cell Proliferation & Survival C->D Promotion

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

The derivatization of this compound into amides and esters presents a promising strategy for the development of novel anticancer agents. The protocols provided herein offer a systematic approach to synthesize, screen, and characterize the biological activity of these new chemical entities. Further investigation into their specific molecular targets and signaling pathways will be crucial for their future development as effective cancer therapeutics.

References

Application Notes and Protocols for Purity Determination of 6-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromoquinoline-2-carboxylic acid is a key intermediate in medicinal chemistry and drug development. Ensuring its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This document provides detailed application notes and protocols for the determination of the purity of this compound using various analytical techniques. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[1]

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this analysis.[1]

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. The solution should be mixed thoroughly and degassed.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. The solution should be mixed thoroughly and degassed.[2]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, hold for 2 minutes. Ramp to 5% A over 15 minutes. Hold at 5% A for 5 minutes. Return to 95% A over 1 minute and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection UV at 254 nm[1]

| Injection Volume | 10 µL[1] |

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Data Presentation:

Table 1: Hypothetical HPLC Purity Analysis Data

Peak Retention Time (min) Area (%) Identification
1 3.5 0.8 4-bromoaniline (starting material)[1]
2 12.2 98.5 This compound
3 15.8 0.5 Unknown Impurity 1

| 4 | 18.1 | 0.2 | Unknown Impurity 2 |

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase A & B p2 Weigh & Dissolve Sample (1 mg/mL) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 h1 Equilibrate Column p3->h1 h2 Inject Sample h1->h2 h3 Run Gradient Program h2->h3 h4 Detect at 254 nm h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Area % d1->d2 d3 Determine Purity d2->d3

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities that may be present in the sample, GC-MS is an indispensable technique.[1]

Experimental Protocol:

Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.

GC Conditions:

Parameter Condition
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min

| Injection | 1 µL, Splitless |

MS Conditions:

Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.[1]

Data Analysis: The purity is assessed by the relative peak area of the main compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and any other peaks can be identified through their mass spectra.

Data Presentation:

Table 2: Hypothetical GC-MS Impurity Analysis Data

Peak Retention Time (min) Area (%) Identification (based on MS)
1 8.5 Trace Nitrobenzene (oxidizing agent)[1]

| 2 | 15.2 | >99% | this compound |

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve Sample in Dichloromethane (1 mg/mL) g1 Inject Sample p1->g1 g2 GC Separation g1->g2 g3 EI Ionization g2->g3 g4 Mass Analysis g3->g4 d1 Analyze TIC g4->d1 d2 Identify Peaks via MS d1->d2 d3 Assess Purity d2->d3

Caption: GC-MS analysis workflow for volatile impurities.

Acid-Base Titration

Acid-base titration is a classic and effective method for determining the purity of acidic compounds like this compound.[3] This technique provides a quantitative measure of the total acidic content.

Experimental Protocol:

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks

  • pH meter or a suitable indicator (e.g., Phenolphthalein)

Reagents:

  • Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

  • Solvent: A mixture of ethanol and water (1:1 v/v) to dissolve the sample.

  • Indicator: Phenolphthalein solution (1% in ethanol).

Procedure:

  • Accurately weigh approximately 252 mg of this compound (equivalent to 1 mmol) and transfer it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of the ethanol/water solvent and stir until the sample is completely dissolved.

  • Add 2-3 drops of phenolphthalein indicator to the solution.[4]

  • Titrate the sample solution with the standardized 0.1 N NaOH solution from the burette, with constant stirring, until a persistent faint pink color is observed.[4]

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration with the solvent and indicator alone and subtract the blank volume from the sample titration volume.

Purity Calculation: Purity (%) = (V × N × E) / (W × 10)

Where:

  • V = Volume of NaOH consumed (mL)

  • N = Normality of NaOH solution (mol/L)

  • E = Equivalent weight of this compound (252.06 g/mol )[5]

  • W = Weight of the sample (g)

Data Presentation:

Table 3: Hypothetical Titration Data for Purity Assessment

Parameter Value
Sample Weight (W) 0.2550 g
NaOH Normality (N) 0.1005 N
Volume of NaOH (V) 10.05 mL

| Calculated Purity | 99.1% |

Workflow Diagram:

Titration_Workflow t1 Weigh Sample Accurately t2 Dissolve in Ethanol/Water t1->t2 t3 Add Phenolphthalein Indicator t2->t3 t4 Titrate with 0.1N NaOH to Endpoint t3->t4 t5 Record Volume of Titrant t4->t5 t6 Calculate Purity t5->t6

Caption: Acid-base titration workflow for purity assay.

Conclusion

A combination of chromatographic and titrimetric methods provides a comprehensive assessment of the purity of this compound. HPLC is the method of choice for separating and quantifying the main component and non-volatile impurities. GC-MS is crucial for identifying and quantifying any residual volatile impurities from the synthesis. Acid-base titration offers a reliable and straightforward method for determining the overall purity based on the acidic functional group. Employing these techniques in a complementary fashion ensures a robust and accurate purity profile, which is essential for drug development and scientific research.

References

Application Notes and Protocols for Amide Coupling Reactions with 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Quinoline derivatives, in particular, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. This document provides a detailed protocol for the amide coupling of 6-Bromoquinoline-2-carboxylic acid with primary and secondary amines. The presence of the electron-withdrawing quinoline ring and the bromo substituent can influence the reactivity of the carboxylic acid, making the choice of coupling conditions crucial for efficient amide bond formation.

These application notes outline two robust and widely used protocols for the synthesis of 6-bromoquinoline-2-carboxamides: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS), and another utilizing the highly efficient uronium-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2] The protocols are designed to be broadly applicable for researchers in academic and industrial settings.

Data Presentation

The selection of an appropriate amide coupling reagent is critical and is often dictated by factors such as the steric and electronic properties of the substrates, desired reaction times, and the need to minimize side reactions. The following table summarizes typical conditions and expected outcomes for the two presented protocols. Yields are representative and may vary depending on the specific amine coupling partner.

Coupling SystemActivating AgentAdditiveBaseTypical SolventReaction Time (h)Typical Yield Range (%)Key Advantages
Protocol 1 EDCNHSDIPEA or Et₃NDMF, DCM2 - 1265-90%Water-soluble byproducts, mild conditions.[1]
Protocol 2 HATUNoneDIPEA or Et₃NDMF, NMP1 - 475-95%High efficiency, rapid reaction times, suitable for sterically hindered substrates.[1][2]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Coupling reagents can be sensitizers and irritants.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC to activate the carboxylic acid, with NHS added to form a more stable active ester intermediate, which improves reaction efficiency and minimizes side reactions.[1][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.

  • Amine and Base Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.0-3.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired 6-bromoquinoline-2-carboxamide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly effective coupling reagent that often provides superior yields and shorter reaction times, especially for challenging substrates.[1][2][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard work-up and purification reagents (e.g., ethyl acetate, 5% aqueous LiCl (for DMF), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and HATU (1.1 equivalents).

  • Dissolution: Dissolve the solids in anhydrous DMF or NMP.

  • Base Addition: Add DIPEA or Et₃N (2.0-3.0 equivalents) to the solution.

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl to remove residual DMF, followed by saturated aqueous NaHCO₃ and brine.[1]

    • If NMP was used, perform standard aqueous washes with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure 6-bromoquinoline-2-carboxamide.

Mandatory Visualization

AmideCouplingWorkflow start Start reagents Dissolve 6-Bromoquinoline-2- carboxylic acid & Coupling Reagents (EDC/NHS or HATU) in Solvent start->reagents activation Pre-activation/ Active Ester Formation reagents->activation amine_addition Add Amine & Base (DIPEA/Et3N) activation->amine_addition reaction Stir at Room Temperature (Monitor by TLC/LC-MS) amine_addition->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification product Pure 6-Bromoquinoline- 2-carboxamide purification->product

Caption: General workflow for the amide coupling of this compound.

SignalingPathways cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH This compound ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActiveIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amine Amine (R'-NH2) Amide Amide Product ActiveIntermediate->Amide + Amine

Caption: Mechanism of amide coupling via carboxylic acid activation.

References

Application Notes and Protocols for Creating a Diverse Chemical Library from 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 6-Bromochromane-3-carboxylic acid is a versatile starting material for the construction of diverse chemical libraries, offering two key points for diversification: the bromine atom at the 6-position and the carboxylic acid at the 3-position. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[5] The carboxylic acid moiety can be converted into a variety of functional groups, such as amides and esters, further expanding the chemical space of the library.[6]

These application notes provide detailed protocols for the synthesis of a diverse chemical library based on the 6-bromochromane-3-carboxylic acid scaffold. The protocols are designed to be readily implemented in a standard medicinal chemistry laboratory.

Strategic Overview of Library Synthesis

The generation of a diverse chemical library from 6-bromochromane-3-carboxylic acid can be logically structured in a workflow that allows for maximal diversity. This involves an initial esterification of the carboxylic acid to prevent interference with subsequent cross-coupling reactions, followed by diversification at the 6-position, and finally, derivatization of the ester at the 3-position.

G start 6-Bromochromane-3-carboxylic acid esterification Esterification start->esterification cross_coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) esterification->cross_coupling diversified_esters Library of Diversified 6-Aryl/Alkenyl/Alkynyl/Amino-chromane-3-carboxylates cross_coupling->diversified_esters hydrolysis Ester Hydrolysis diversified_esters->hydrolysis diversified_acids Library of Diversified 6-Substituted-chromane-3-carboxylic acids hydrolysis->diversified_acids amide_coupling Amide Coupling diversified_acids->amide_coupling diversified_amides Library of Diversified 6-Substituted-chromane-3-carboxamides amide_coupling->diversified_amides

Caption: A logical workflow for the synthesis of a diverse chemical library from 6-Bromochromane-3-carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of 6-Bromochromane-3-carboxylic acid

To prevent the free carboxylic acid from interfering with the subsequent palladium-catalyzed reactions, it is recommended to first convert it to its methyl ester.

Materials:

  • 6-Bromochromane-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 6-Bromochromane-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirring suspension.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-bromochromane-3-carboxylate.

Representative Data:

Starting MaterialProductReagentSolventReaction Time (h)Yield (%)Purity (%)
6-Bromochromane-3-carboxylic acidMethyl 6-bromochromane-3-carboxylateThionyl chlorideMethanol1295>98
Protocol 2: Diversification via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the brominated chromane scaffold and various boronic acids.[5]

G start Methyl 6-bromochromane-3-carboxylate reaction Reaction Setup (Solvent, Temperature, Time) start->reaction reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 6-aryl/heteroaryl-chromane-3-carboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 6-bromochromane-3-carboxylate

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add methyl 6-bromochromane-3-carboxylate (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling:

Boronic AcidProductYield (%)Purity (%)
Phenylboronic acidMethyl 6-phenylchromane-3-carboxylate85>95
4-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)chromane-3-carboxylate82>95
Pyridine-3-boronic acidMethyl 6-(pyridin-3-yl)chromane-3-carboxylate75>95
Protocol 3: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the chromane scaffold.[5]

Materials:

  • Methyl 6-bromochromane-3-carboxylate

  • Amine (primary or secondary, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a reaction vessel.

  • Add the base, followed by methyl 6-bromochromane-3-carboxylate and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Buchwald-Hartwig Amination:

AmineProductYield (%)Purity (%)
MorpholineMethyl 6-morpholinochromane-3-carboxylate78>95
AnilineMethyl 6-(phenylamino)chromane-3-carboxylate72>95
BenzylamineMethyl 6-(benzylamino)chromane-3-carboxylate75>95
Protocol 4: Amide Library Synthesis

The ester at the 3-position can be hydrolyzed back to the carboxylic acid and then coupled with a diverse set of amines to generate an amide library.

Procedure for Hydrolysis:

  • Dissolve the methyl 6-substituted-chromane-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Procedure for Amide Coupling:

  • Dissolve the 6-substituted-chromane-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir for 10 minutes, then add the desired amine (1.1 eq).

  • Stir at room temperature overnight.

  • Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

Representative Data for Amide Coupling:

Carboxylic AcidAmineProductYield (%)Purity (%)
6-Phenylchromane-3-carboxylic acidPiperidine(6-Phenylchroman-3-yl)(piperidin-1-yl)methanone88>98
6-Morpholinochromane-3-carboxylic acid4-FluoroanilineN-(4-fluorophenyl)-6-morpholinochromane-3-carboxamide85>98

Potential Biological Relevance and Signaling Pathways

Chromane derivatives have been reported to interact with various biological targets, and their derivatives are being explored for conditions like Alzheimer's disease and cancer.[1][3] For instance, some chromane-based molecules have been shown to inhibit enzymes involved in signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway. The diverse library synthesized from 6-bromochromane-3-carboxylic acid could be screened for activity against such targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription promotes GrowthFactor Growth Factor GrowthFactor->RTK ChromaneDerivative Chromane Derivative (Potential Inhibitor) ChromaneDerivative->PI3K inhibits

Caption: A generalized cell signaling pathway (PI3K/Akt/mTOR) potentially modulated by chromane derivatives.

Conclusion

6-Bromochromane-3-carboxylic acid is an excellent starting material for the creation of a diverse chemical library. By employing robust and well-established synthetic methodologies such as palladium-catalyzed cross-coupling and amide bond formation, a wide range of novel compounds can be generated. The protocols and representative data provided herein serve as a guide for researchers to explore the chemical space around the chromane scaffold, potentially leading to the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromoquinoline-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The most effective reported method is the acid-catalyzed hydrolysis of a 6-bromo-2-(trihalomethyl)quinoline precursor. Specifically, the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline using concentrated sulfuric acid in water provides a high yield of this compound, reported to be as high as 96%.[1]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, classical quinoline syntheses such as the Doebner reaction and the Pfitzinger reaction are potential alternatives. However, these methods may present challenges in terms of yield and regioselectivity for this specific target molecule.

  • Doebner Reaction: This reaction involves the condensation of an aniline (4-bromoaniline), an aldehyde, and pyruvic acid.[2][3] While it can produce quinoline-4-carboxylic acids, modifications would be necessary to favor the formation of a 2-carboxylic acid, and yields can be low, particularly with electron-withdrawing groups on the aniline.[4][5]

  • Pfitzinger Reaction: This method involves the reaction of an isatin (e.g., 5-bromoisatin) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[6][7][8][9][10] Similar to the Doebner reaction, this typically yields 4-carboxyquinolines, and adapting it for 2-carboxyquinoline synthesis is not straightforward.

Q3: What are the common causes of low yield in the hydrolysis of 6-bromo-2-(trihalomethyl)quinoline?

A3: Low yields in this hydrolysis reaction can stem from several factors:

  • Incomplete Hydrolysis: The reaction may not have proceeded to completion, leaving unreacted starting material or intermediate amide.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid concentration can negatively impact the yield.

  • Side Reactions: Although this method is generally clean, harsh conditions could potentially lead to degradation of the quinoline ring.

  • Product Loss During Workup: The product may not fully precipitate from the reaction mixture, or some may be lost during filtration and washing.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system of water and an alcohol, such as ethanol, can be effective.[11][12] The crude product is dissolved in the hot solvent mixture, filtered to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Extend Reaction Time: If the starting material is still present, consider extending the reflux time.
Suboptimal Acid Concentration Optimize Sulfuric Acid Concentration: While concentrated sulfuric acid is effective, systematic optimization of the acid concentration could improve yield in specific laboratory settings.[13][14]
Product Precipitation Issues Dilution of Filtrate: After filtering the initial precipitate, diluting the filtrate with additional water can often induce the precipitation of a second crop of the product, significantly increasing the overall yield.[1] Cooling: Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation.
Mechanical Losses Careful Handling: Handle the solid product carefully during filtration and washing to minimize physical loss. Use a minimal amount of cold washing solvent.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Isolate and Characterize: If an unknown impurity is observed, attempt to isolate it and characterize it by techniques such as NMR or Mass Spectrometry. An intermediate amide is a likely candidate. Force Reaction to Completion: Ensure adequate reaction time and temperature to drive the hydrolysis to the carboxylic acid.
Starting Material Quality Purity Check: Ensure the purity of the starting 6-bromo-2-(tribromomethyl)quinoline. Impurities in the starting material can lead to side products.
Degradation Temperature Control: Avoid excessive temperatures that could lead to the degradation of the quinoline core. Maintain a steady and controlled reflux.

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinoline Carboxylic Acids

Synthetic Method Typical Starting Materials Position of Carboxylic Acid Reported Yield for this compound Key Advantages Common Challenges
Hydrolysis of Trihalomethyl Precursor 6-bromo-2-(tribromomethyl)quinoline, Sulfuric Acid, Water296%[1]High yield, relatively clean reaction.Requires synthesis of the trihalomethyl precursor.
Doebner Reaction 4-bromoaniline, Aldehyde, Pyruvic Acid4 (typically)[2]Not reportedOne-pot, three-component reaction.Generally produces 4-carboxyquinolines, can have low yields with electron-withdrawing groups.[4][5]
Pfitzinger Reaction 5-bromoisatin, Carbonyl Compound, Base4 (typically)[6][7]Not reportedVersatile for substituted quinoline-4-carboxylic acids.Primarily yields 4-carboxyquinolines, requires substituted isatin.

Experimental Protocols

Key Experiment: Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

  • 6-bromo-2-(tribromomethyl)quinoline

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

  • Acid Addition: Under constant stirring, slowly add concentrated sulfuric acid (0.75 L) to the suspension over a period of 15 minutes.

  • Heating: Heat the reaction mixture to 150 °C (oil bath temperature) and maintain this temperature for 5 hours.

  • Cooling and First Filtration: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by filtration. Wash the solid with water and dry to obtain the first crop of this compound (approximately 127.6 g).

  • Second Crop Precipitation: Dilute the filtrate with additional water (3 L). A second crop of the product will precipitate.

  • Second Filtration and Drying: Collect the second precipitate by filtration, wash with water, and dry. This will yield an additional amount of product (approximately 55.7 g).

  • Combine and Characterize: Combine both crops of the product for a total yield of approximately 183.3 g (96%). The product can be characterized by NMR and mass spectrometry.

Visualizations

Hydrolysis_Workflow Workflow for the Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Suspend 6-bromo-2-(tribromomethyl)quinoline in Water add_acid Slowly Add Concentrated H2SO4 start->add_acid reflux Heat at 150°C for 5 hours add_acid->reflux cool Cool to Room Temperature reflux->cool filter1 Filter Precipitate (Crop 1) cool->filter1 dilute Dilute Filtrate with Water filter1->dilute filter2 Filter Precipitate (Crop 2) dilute->filter2 combine Combine and Dry Product filter2->combine characterize Characterize by NMR and MS combine->characterize end High-Yield this compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond workup_loss Loss During Workup low_yield->workup_loss monitor_rxn Monitor with TLC/HPLC Extend Reaction Time incomplete_rxn->monitor_rxn optimize_cond Optimize Temperature & Acid Conc. suboptimal_cond->optimize_cond improve_workup Dilute Filtrate for 2nd Crop Ensure Thorough Cooling workup_loss->improve_workup

Caption: Logical decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Crude 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromoquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound, offering practical solutions and preventative measures.

Q1: My crude product is a dark, tarry material. How can I purify it?

A1: Tar formation can occur due to the harsh acidic and high-temperature conditions of the synthesis. A combination of purification methods is often necessary. Start with an acid-base extraction to separate the acidic product from neutral and basic impurities. If the color persists, treatment with activated charcoal during recrystallization can be effective. For highly impure samples, column chromatography may be required as a final polishing step.

Q2: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?

A2: Low yield during recrystallization is a common issue that can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize prematurely on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Precipitation: Make sure to cool the solution for a sufficient amount of time, finishing with an ice bath to maximize crystal formation before filtration.

  • Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent even at low temperatures. A different solvent or a binary solvent system (a "good" solvent and a "poor" solvent) might be necessary.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too rapidly or if the solute's melting point is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider using a more dilute solution or a different solvent system.[1]

Q4: The purified this compound is still colored. How can I decolorize it?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.

  • Procedure:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Remove the solution from the heat source and add a small amount (typically 1-2% by weight) of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize.

Q5: My compound appears to be decomposing during silica gel column chromatography. Why is this happening and what are the alternatives?

A5: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, leading to degradation, streaking, and poor separation.[2][3]

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites.[2][3]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is on the stationary phase.[2]

Comparison of Purification Methods

The following table summarizes the effectiveness of different purification methods for crude this compound.

Purification MethodTypical Purity AchievedYieldKey AdvantagesCommon Issues
Recrystallization 95-99%60-85%Cost-effective, scalable, removes baseline impurities.Low yield if too much solvent is used; "oiling out".
Acid-Base Extraction >90% (as an initial step)HighExcellent for removing neutral and basic impurities.Will not separate other acidic compounds.
Column Chromatography >98%50-70%High resolution, can separate closely related impurities.Potential for compound decomposition on silica, more time-consuming.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound. Ethanol or an ethanol/water mixture is a good starting point for solvent screening.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers in a separate flask. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution becomes acidic (pH ~3-4), which will cause the this compound to precipitate out.[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it under vacuum. The product can be further purified by recrystallization if needed.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of this compound using column chromatography, with precautions for acid-sensitive compounds.

  • Stationary Phase Preparation: Prepare a slurry of deactivated silica gel by mixing it with the eluent containing 0.5-1% triethylamine.[2] Alternatively, use neutral alumina.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can improve separation.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflows

Recrystallization_Workflow cluster_0 Dissolution & Treatment cluster_1 Crystallization & Isolation Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General experimental workflow for purification by recrystallization.

AcidBase_Extraction_Workflow Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Extract with aq. NaHCO₃ Start->AddBase Separate Separate Layers AddBase->Separate AqueousLayer Aqueous Layer (Sodium 6-bromoquinoline-2-carboxylate) Separate->AqueousLayer Aqueous Phase OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer Organic Phase Acidify Cool & Acidify with 1M HCl to pH 3-4 AqueousLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter WashDry Wash with Cold Water & Dry Filter->WashDry PureProduct Pure this compound WashDry->PureProduct

Caption: Workflow for purification using acid-base extraction.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC to find Eluent System (e.g., Hexane:EtOAc) Slurry 2. Prepare Slurry (Deactivated Silica or Alumina) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

References

Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the laboratory. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of quinoline synthesis, ensuring more efficient and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in classical quinoline synthesis?

A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are foundational but often present significant challenges. These include:

  • Harsh Reaction Conditions: Many of these methods employ strong acids, high temperatures, and potent oxidizing agents.[1][2][3]

  • Low Yields: The aggressive conditions can lead to the degradation of starting materials and products, resulting in poor overall yields.[1][4]

  • Side Reactions: The formation of polymeric tars and other byproducts is a frequent issue, complicating the purification process.[1][5]

  • Poor Regioselectivity: When using unsymmetrical starting materials, controlling the position of substituents on the quinoline ring is a major hurdle, often leading to mixtures of isomers.[1][6][7][8][9]

  • Limited Functional Group Tolerance: The harsh conditions are often incompatible with sensitive functional groups on the starting materials.[2]

Q2: How can I improve the yield and reduce tar formation in my Skraup synthesis?

A2: The Skraup synthesis is notoriously exothermic and prone to tar formation.[1][10] To mitigate these issues, consider the following strategies:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor.[4][10] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[4]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to prevent the reaction from becoming too violent.[2][10]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and avoid localized hotspots.[10]

  • Temperature Optimization: Gently heat the mixture to initiate the reaction, and if it becomes too vigorous, be prepared to cool it.[2][10]

Q3: I'm struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What can I do?

A3: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[6][8][9] Here are some approaches to control the formation of the desired isomer:

  • Catalyst Selection: The choice of catalyst can significantly influence the outcome. Specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer.[6][11]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[6][11]

  • Reaction Condition Optimization: Carefully adjusting the reaction temperature and solvent can influence the regiochemical outcome.[6][11]

Q4: My Doebner-von Miller reaction is producing a lot of polymer. How can I prevent this?

A4: Polymerization of the α,β-unsaturated carbonyl compound is a major side reaction in the Doebner-von Miller synthesis, often triggered by strong acid catalysts.[1][5] To minimize this:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help control the reaction and reduce polymerization.[5]

  • Use a Biphasic Solvent System: This can reduce the concentration of the carbonyl compound in the acidic phase, thereby suppressing polymerization.[1][10]

  • Milder Acid Catalysts: Experimenting with Lewis acids instead of strong Brønsted acids may be beneficial.[1]

Q5: What factors influence regioselectivity in the Combes synthesis with unsymmetrical β-diketones?

A5: In the Combes synthesis, the formation of regioisomers is a common issue when using unsymmetrical β-diketones.[1] The outcome is governed by a combination of steric and electronic effects:

  • Steric Hindrance: Increasing the steric bulk of substituents on the β-diketone can direct the cyclization to the less hindered position.[6][12]

  • Electronic Effects of Aniline Substituents: Electron-donating groups on the aniline can influence the position of the electrophilic attack, while electron-withdrawing groups can alter the preferred site of cyclization.[1][12] For instance, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, whereas chloro- or fluoro-substituted anilines often yield the 4-substituted regioisomer.[1][12]

  • Choice of Acid Catalyst: The type of acid used, such as sulfuric acid versus polyphosphoric acid, can alter the ratio of the regioisomers formed.[10]

Troubleshooting Guides

Low Reaction Yield

A low yield in quinoline synthesis can be attributed to several factors across different synthetic methods.[4] A systematic approach to troubleshooting is often the most effective.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_catalyst Optimize Catalyst (Type, Concentration) check_reagents->check_catalyst Reagents OK check_temp Adjust Temperature (Increase/Decrease) check_catalyst->check_temp Catalyst OK check_time Modify Reaction Time check_temp->check_time Temp OK investigate_side_reactions Investigate Side Reactions (TLC, NMR of crude) check_time->investigate_side_reactions Time OK solution Improved Yield investigate_side_reactions->solution Side Reactions Addressed

Caption: A general troubleshooting workflow for addressing low yields.

Potential Cause Troubleshooting Steps Relevant Syntheses
Inappropriate Catalyst The choice of acid or base catalyst is highly substrate-dependent. Experiment with different catalysts (e.g., Lewis vs. Brønsted acids) and optimize the concentration.[4][6][13]Friedländer, Combes, Doebner-von Miller
Suboptimal Temperature Excessive heat can cause decomposition, while temperatures that are too low may lead to an incomplete reaction.[4] Systematically vary the temperature and monitor the reaction by TLC.All classical methods
Poor Substrate Reactivity Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization difficult.[4] More forcing conditions or a more active catalyst may be required.All classical methods
Presence of Water In many acid-catalyzed syntheses, water produced during the reaction can inhibit it.[4] Use anhydrous reagents and solvents where possible.Skraup, Combes, Doebner-von Miller
Side Reactions Polymerization of carbonyl substrates or aldol condensations can consume starting materials.[1][13] Consider slower reagent addition or biphasic systems.[1][5]Doebner-von Miller, Friedländer
Poor Regioselectivity

Achieving the desired regiochemical outcome is a frequent challenge, particularly with unsymmetrical starting materials.[7]

RegioselectivityWorkflow start Mixture of Regioisomers Obtained catalyst Catalyst Control (e.g., Amine catalysts, Ionic liquids) start->catalyst substrate Substrate Modification (e.g., Introduce directing groups) start->substrate conditions Optimize Reaction Conditions (Temperature, Solvent) start->conditions outcome Desired Regioisomer is Major Product catalyst->outcome substrate->outcome conditions->outcome

Caption: Decision tree for improving regioselectivity.

Controlling Factor Strategy Details
Electronic Effects Modify substituents on the aniline or carbonyl partner.Electron-donating groups on the aniline can influence the position of electrophilic attack.[1]
Steric Hindrance Introduce bulky groups to favor the formation of the less sterically hindered product.[1][6]This is particularly effective in the Combes synthesis.[6][12]
Catalyst Choice Screen different types of catalysts (acidic, basic, ionic liquids).The catalyst can alter the reaction pathway and favor one regioisomer.[6][11]
Reaction Conditions Systematically vary the solvent and temperature.These parameters can significantly influence the regiochemical outcome.[6][7]

Experimental Protocols

Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the highly exothermic nature of the classical Skraup synthesis.[2][4]

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions, including conducting the reaction in a fume hood and having an ice bath ready, are essential.[2]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reactants: To the flask, add the aniline derivative, anhydrous glycerol, and a moderating agent like ferrous sulfate (FeSO₄).[4][10]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel.[4][10]

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once it begins, the reaction will become exothermic. Remove the heat source and control the reaction rate by cooling as needed.[2][10]

  • Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.[2] Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.[4] The crude quinoline is often purified by steam distillation to separate it from non-volatile tars.[2][4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[4]

Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines

This modern approach offers a mild and efficient one-step synthesis at room temperature.[2]

  • Reaction Setup: To a solution of a 2-aminoaryl ketone (1 mmol) in a suitable solvent such as acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).

  • Catalyst Addition: Add the catalyst, for example, Yttrium (III) Triflate (Y(OTf)₃), to the mixture.

  • Reaction: Stir the mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating the solution under reduced pressure, purify the crude product by column chromatography on silica gel.[2]

References

stability of 6-Bromoquinoline-2-carboxylic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromoquinoline-2-carboxylic acid under various experimental conditions. The information is designed to help troubleshoot common issues and answer frequently asked questions related to the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concerns for this compound are its potential for degradation under acidic, basic, and photolytic conditions. The molecule has two primary reactive sites: the carboxylic acid group and the quinoline ring system. Under certain conditions, decarboxylation, hydrolysis of the bromine substituent, or degradation of the quinoline ring may occur.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A2: Under strong acidic conditions and heat, the most probable degradation pathway is decarboxylation, leading to the formation of 6-Bromoquinoline. While quinoline rings can be stable to acid, forcing conditions may lead to this reaction.

Q3: Is this compound susceptible to degradation in basic solutions?

A3: Yes, in the presence of a strong base and elevated temperatures, this compound may also undergo decarboxylation. Additionally, under harsh basic conditions, there is a possibility of nucleophilic substitution of the bromo group, although this typically requires a catalyst and high temperatures.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The most effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point for analysis.[2] This technique allows for the separation and quantification of the parent compound from its potential degradation products.[1]

Q5: What are forced degradation studies and why are they important for this compound?

A5: Forced degradation studies, or stress testing, involve intentionally subjecting a compound to harsh conditions like strong acids and bases, high temperatures, oxidizing agents, and intense light.[3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method for quality control and stability assessment of this compound.[3][4]

Troubleshooting Guides

Problem: Unexpected peak observed in HPLC analysis after reaction in acidic media.
  • Possible Cause: This new peak could be a degradation product. Given the structure, the most likely product under acidic conditions is 6-Bromoquinoline, formed via decarboxylation.

  • Solution:

    • Confirm Identity: If a standard of 6-Bromoquinoline is available, compare its retention time with the unexpected peak.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. The molecular weight of 6-Bromoquinoline is approximately 208.05 g/mol .

    • Optimize Conditions: To minimize degradation, consider running the reaction at a lower temperature, reducing the reaction time, or using a milder acidic catalyst.

Problem: Low yield in a reaction involving this compound under basic conditions.
  • Possible Cause: The low yield could be due to the degradation of the starting material. Decarboxylation to 6-Bromoquinoline can also occur under basic conditions, especially with heat.

  • Solution:

    • Analyze Crude Mixture: Before purification, analyze a sample of the crude reaction mixture by HPLC or LC-MS to check for the presence of 6-Bromoquinoline.

    • Modify Reaction Conditions: If decarboxylation is confirmed, try running the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time.

    • pH Control: Ensure the pH of the reaction mixture is not excessively high, if permissible for the desired transformation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis 0.1 M HCl2460~15%6-Bromoquinoline
Base Hydrolysis 0.1 M NaOH2460~10%6-Bromoquinoline
Oxidative 3% H₂O₂2425< 5%Quinoline N-oxides/hydroxylated derivatives
Thermal Dry Heat4880< 2%Not significant
Photolytic UV/Vis Light2425~5-10%Photolytic cleavage products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study. Specific concentrations and conditions should be optimized for your experimental setup.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acidic Stress:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

  • Basic Stress:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic stress study.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl prior to HPLC analysis.[2]

  • Oxidative Stress:

    • Mix a known volume of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature (25°C) and protected from light.

    • Sample at the designated time points.

  • Thermal Stress:

    • Store a portion of the stock solution and a sample of the solid compound in an oven at 80°C.

    • Analyze at specified time points.

  • Photolytic Stress:

    • Expose a solution of the compound in a transparent container to a light source that emits both UV and visible light, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample at appropriate intervals.

  • Sample Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and, if possible, identify the major degradation products using techniques like LC-MS.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Unexpected Result in Experiment (e.g., new peak, low yield) check_degradation Hypothesize Degradation of This compound start->check_degradation analyze_sample Analyze Sample by HPLC and LC-MS check_degradation->analyze_sample identify_product Identify Degradation Product(s) analyze_sample->identify_product decarboxylation Is Degradation Product 6-Bromoquinoline? identify_product->decarboxylation optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Milder Reagents decarboxylation->optimize_conditions Yes other_degradation Investigate Other Degradation Pathways (e.g., ring opening, hydrolysis) decarboxylation->other_degradation No resolved Issue Resolved optimize_conditions->resolved other_degradation->optimize_conditions

Caption: Troubleshooting workflow for unexpected experimental results.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H2O2) stress_conditions->oxidative thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Data: - % Degradation - Identify Products - Determine Pathways analysis->data_evaluation

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways parent This compound decarboxylated 6-Bromoquinoline parent->decarboxylated Acid or Base, Heat (Decarboxylation) hydroxylated Hydroxylated Derivatives / N-Oxides parent->hydroxylated Oxidative Stress (H2O2) (Oxidation)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Esterification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the esterification of quinoline carboxylic acids. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a quinoline carboxylic acid is giving a very low yield. What are the most common causes?

A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] For quinoline carboxylic acids, several factors can exacerbate this issue:

  • Incomplete Reaction: The reaction may not have reached equilibrium. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]

  • Catalyst Inactivation: The basic nitrogen atom on the quinoline ring can be protonated by the acid catalyst (e.g., H₂SO₄), effectively reducing the catalyst's concentration and slowing down the reaction.[5]

  • Steric Hindrance: Bulky substituents on the quinoline ring near the carboxylic acid group, or the use of sterically hindered alcohols (like tert-butanol), can significantly impede the reaction.[5][6]

  • Water Content: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the ester yield.[7]

  • Purity of Starting Materials: Impurities in the quinoline carboxylic acid or the alcohol can interfere with the reaction.

Q2: How can I drive the esterification reaction to completion?

A2: To overcome the equilibrium limitations of Fischer esterification, you can apply Le Chatelier's Principle:[2]

  • Use an Excess of Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[1][7] This is most practical for simple, inexpensive alcohols like methanol or ethanol.

  • Remove Water as it Forms: This is a highly effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture as it is formed, driving the reaction to completion.[1]

Q3: My starting alcohol is bulky and precious, so I can't use it in large excess. What are my options?

A3: When steric hindrance is a major issue or the alcohol cannot be used in excess, alternative esterification methods that are less reversible and more robust are recommended.

  • Two-Step Acid Chloride Formation: Convert the quinoline carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] The acyl chloride then reacts rapidly and irreversibly with the alcohol to form the desired ester.[9] This is often the most effective method for hindered substrates.

  • Steglich Esterification: This method uses coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[5][10] It is performed under mild, neutral conditions, which is beneficial for acid-sensitive substrates.[10] However, it can also suffer from low yields with very hindered alcohols.[5]

Q4: I suspect my acid catalyst is being neutralized by the quinoline nitrogen. How can I address this?

A4: This is a valid concern. You can try two approaches:

  • Increase Catalyst Loading: Add a higher molar ratio of the acid catalyst. You may need more than a catalytic amount to ensure enough free acid is present to protonate the carboxylic acid's carbonyl group after the quinoline nitrogen has been protonated.

  • Use a Different Method: Switch to a non-acid-catalyzed method, such as the acid chloride or Steglich esterification routes described in Q3. These methods do not rely on protonation of the carboxylic acid to activate it.

Q5: What are some common side reactions that could be lowering my yield?

A5: Besides the reverse reaction (hydrolysis), potential side reactions include:

  • Degradation: Some quinoline derivatives can be sensitive to the strong acid and high temperatures used in Fischer esterification, leading to decomposition.[11] If you observe significant charring or the formation of multiple unidentified spots on your TLC plate, consider using milder conditions or a different esterification method.

  • Reactions with other functional groups: If your quinoline carboxylic acid or alcohol contains other sensitive functional groups, they may react under the acidic conditions.

Q6: My reaction seems to have worked based on TLC, but I'm losing most of my product during purification. What's going wrong?

A6: Product loss during purification is a common issue that can be mistaken for a low reaction yield.

  • Decomposition on Silica Gel: Quinolines are basic and can sometimes interact strongly with or decompose on acidic silica gel during column chromatography.[12] This can be mitigated by neutralizing the silica gel with a small amount of a base, like triethylamine (e.g., adding 1% triethylamine to your eluent).

  • Incomplete Extraction: Ensure you are using the correct pH during your aqueous workup. To extract your ester into an organic layer, the aqueous layer should be made basic (e.g., with sodium bicarbonate solution) to deprotonate any remaining carboxylic acid and the protonated quinoline, making them more soluble in the aqueous layer and leaving your neutral ester in the organic layer.

  • Inappropriate Purification Technique: For complex mixtures, standard column chromatography may not be sufficient. Techniques like high-speed counter-current chromatography can be more effective for separating challenging mixtures.[3][13] Recrystallization is an excellent final step to obtain a highly pure product if a suitable solvent system can be found.[3]

Data Presentation

Table 1: Comparison of Common Esterification Methods for Hindered Substrates

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heat, often with water removalInexpensive reagents, simple setup.Reversible reaction, harsh conditions, not suitable for acid-sensitive or sterically hindered substrates.[1]
Acid Chloride Formation 1. Carboxylic Acid, SOCl₂ or (COCl)₂ 2. Acyl Chloride, Alcohol, Base (e.g., Pyridine)Step 1: Reflux Step 2: Room Temp or 0 °CIrreversible, high-yielding, effective for hindered substrates.[5][8]Two-step process, uses hazardous reagents (SOCl₂).
Steglich Esterification Carboxylic Acid, Alcohol, DCC/EDC, DMAPRoom Temperature, Anhydrous Solvent (e.g., DCM, DMF)Mild, neutral conditions, good for acid-sensitive substrates.[10]Can have low yields with hindered substrates, DCC byproduct (DCU) can be difficult to remove.[5]

Experimental Protocols

Protocol 1: General Procedure for Esterification via Acyl Chloride Formation

This protocol is a robust method for esterifying quinoline carboxylic acids, especially when dealing with steric hindrance or acid-sensitive functional groups.

  • Acid Chloride Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add the quinoline carboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic amount of N,N-Dimethylformamide (DMF).

    • Heat the mixture to reflux and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

    • Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.

    • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.[3]

Protocol 2: Troubleshooting Fischer Esterification with a Dean-Stark Trap

This protocol optimizes the classic Fischer esterification by actively removing water.

  • Reaction Setup:

    • To a round-bottom flask, add the quinoline carboxylic acid (1.0 eq), the alcohol (at least 3.0 eq, or used as a co-solvent), and a non-polar solvent that forms an azeotrope with water (e.g., toluene or benzene).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap.

    • In the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.

    • Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. This can take several hours to overnight.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the mixture with a saturated aqueous sodium bicarbonate solution until CO₂ evolution stops.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Visualizations

Troubleshooting_Workflow start Low Ester Yield Observed check_reaction Reaction Monitoring (TLC) Is starting material consumed? start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes workup_issue Investigate Workup & Purification - Check pH during extraction - Use neutralized silica gel - Consider alternative purification re_evaluate Re-evaluate Yield workup_issue->re_evaluate optimize Optimize Fischer Esterification - Increase reaction time/temp - Add more catalyst - Use excess alcohol - Remove water (Dean-Stark) incomplete->optimize complete->workup_issue optimize->re_evaluate alternative Consider Alternative Methods - Acid Chloride Formation - Steglich Esterification optimize->alternative If still low Fischer_Esterification_Mechanism RCOOH Quinoline-COOH Protonation 1. Protonation of Carbonyl (Activation) ROH R'-OH Attack 2. Nucleophilic Attack by Alcohol H_plus H+ (Catalyst) Ester Quinoline-COOR' Water H₂O Protonation->Attack Activated Intermediate Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Elimination->Water Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Deprotonation->Ester Acid_Chloride_Pathway start Quinoline Carboxylic Acid acid_chloride Quinoline Acyl Chloride start->acid_chloride Step 1: Activation reagent1 + SOCl₂ or (COCl)₂ ester Final Ester Product acid_chloride->ester Step 2: Esterification reagent2 + Alcohol (R'-OH) + Base (e.g., Pyridine)

References

safe handling and storage procedures for 6-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 6-Bromoquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-malarial and anti-cancer drugs.[1] Its chemical structure allows for selective modifications, making it a valuable building block in medicinal chemistry for creating complex bioactive molecules.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is also harmful if swallowed.[3]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (inspect before use), safety goggles or a face shield to protect against splashes, and a lab coat or protective suit.[2][3] If working with the powder or in an area with poor ventilation, a NIOSH-approved respirator is recommended to avoid inhaling dust.[2][3]

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] The recommended storage temperature is -20°C.[6] Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, take the following first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][7]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][7]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has changed color or appears degraded. Improper storage (exposure to light, moisture, or incompatible materials).Ensure the compound is stored at the recommended -20°C in a tightly sealed container, protected from light.[2][6] Discard if signs of significant degradation are present.
Inconsistent experimental results. Impurity of the compound or degradation.Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). If degradation is suspected, consider re-purification or obtaining a new batch. For maximum recovery of the product, centrifuge the original vial before removing the cap.[6]
Difficulty dissolving the compound. Use of an inappropriate solvent.The solubility of quinoline derivatives can vary. While specific quantitative data for this compound is limited, related compounds show solubility in polar aprotic solvents.[8] Experiment with small quantities in solvents like DMSO or DMF. Gentle heating may aid dissolution, but monitor for degradation.
Accidental spill of the compound. Mishandling or container failure.For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[2] Ensure you are wearing appropriate PPE. Ventilate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary

Property Value
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol [6]
CAS Number 65148-10-9[6]
Storage Temperature -20°C[6]
Appearance Solid (form may vary)
Incompatible Materials Strong acids, Strong bases, Oxidizing agents[4]

Experimental Protocols

Synthesis of this compound

This protocol is a summary of a common synthetic route.[9] Researchers should consult the primary literature for detailed procedures and safety precautions.

Materials:

  • 6-bromo-2-(tribromomethyl)quinoline

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a suitable reaction vessel, create a suspension of 6-bromo-2-(tribromomethyl)quinoline in water.

  • Under constant stirring, slowly add concentrated sulfuric acid to the suspension over a period of approximately 15 minutes.

  • Heat the reaction mixture to 150°C (oil bath temperature) and maintain for 5 hours.

  • After the reaction is complete, cool the mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.

  • The filtrate can be diluted with water to precipitate a second crop of the product.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards (SDS Review) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Weigh_Chemical Weigh in Ventilated Area (Fume Hood) Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Spill Spill Weigh_Chemical->Spill Potential Incident Store_Securely Store at -20°C in Tightly Sealed Container Perform_Experiment->Store_Securely Post-Experiment Exposure Exposure Perform_Experiment->Exposure Potential Incident Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Store_Securely->Dispose_Waste End End Dispose_Waste->End Follow_Spill_Protocol Follow Spill Protocol Spill->Follow_Spill_Protocol Action Follow_First_Aid Follow First-Aid Measures Exposure->Follow_First_Aid Action Start Start Start->Assess_Hazards Begin Work

Caption: Workflow for safe handling and storage of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromoquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming solubility issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its structural features as a quinoline derivative and a carboxylic acid provide insight into its likely behavior. Aromatic carboxylic acids generally exhibit poor solubility in water and nonpolar organic solvents. However, they tend to be more soluble in polar aprotic solvents. For this compound, solubility is expected to be favorable in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), especially with heating. Its solubility in alcohols like methanol and ethanol may be moderate.

Q2: I am observing a suspension or incomplete dissolution of this compound in my reaction mixture. What are the initial steps to address this?

A2: The first step is to ensure you are using an appropriate solvent. Polar aprotic solvents such as DMF or DMSO are often good starting points. If the compound remains insoluble at room temperature, gentle heating can significantly improve solubility. It is also crucial to ensure the material is of high purity, as impurities can sometimes affect solubility. If these initial steps do not resolve the issue, more advanced techniques described in the troubleshooting guides below may be necessary.

Q3: Can the solubility of this compound be improved by converting it to a salt?

A3: Yes, converting a carboxylic acid to its corresponding carboxylate salt is a common and effective strategy to enhance solubility, particularly in protic or aqueous media. By adding a suitable base, the carboxylic acid is deprotonated to form a more polar and often more soluble salt. This approach is particularly useful in reactions that are compatible with basic conditions.

Q4: Are there any specific reaction types where solubility of this compound is a known issue?

A4: Solubility can be a challenge in various reactions, including amide bond formations (amide coupling) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In these reactions, the presence of multiple reagents and potentially biphasic solvent systems can complicate the dissolution of all components, leading to lower reaction rates and yields.

Troubleshooting Guides

Issue 1: Poor Solubility in Amide Coupling Reactions

Amide coupling reactions are fundamental in drug discovery and development. However, the poor solubility of this compound can be a significant hurdle.

Troubleshooting Steps:

  • Solvent Selection: Start with a polar aprotic solvent such as DMF or DMSO, which are known to be effective for dissolving many organic molecules, including carboxylic acids and amides.[1]

  • Employ Co-solvents: If a single solvent is insufficient, a co-solvent system can be employed. For instance, a mixture of DMF and a less polar solvent like Dichloromethane (DCM) might provide the right balance of polarity to dissolve all reactants.

  • In-situ Salt Formation: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), not only facilitates the amide coupling but also converts the carboxylic acid to a more soluble ammonium carboxylate salt in situ.[2]

  • Temperature Adjustment: Gently heating the reaction mixture can often improve the solubility of the starting materials. However, be mindful of the thermal stability of your reactants and coupling reagents.

  • Use of Solubilizing Additives: In some cases, the addition of a salt like Lithium Chloride (LiCl) can disrupt crystal lattice forces and improve the solubility of organic compounds in organic solvents.

Issue 2: Heterogeneous Mixture in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The presence of an aqueous phase, which is common in these reactions, can lead to solubility problems with organic substrates like this compound.

Troubleshooting Steps:

  • Solvent System Optimization: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used.[3] The ratio of the organic solvent to water can be adjusted to improve the solubility of the organic reactants.

  • Phase-Transfer Catalysis: Although not a standard Suzuki-Miyaura condition, the principles of phase-transfer catalysis can be applied. Using a phase-transfer catalyst can help transport the deprotonated carboxylic acid from the aqueous phase to the organic phase where the palladium catalyst resides.

  • Homogeneous Solvent System: Consider using a single, polar aprotic solvent like DMF in which both the organic reactants and the inorganic base (e.g., potassium carbonate) have some solubility, potentially leading to a more homogeneous reaction mixture.

  • Esterification of the Carboxylic Acid: If solubility remains a persistent issue, a temporary modification of the molecule can be a viable strategy. Converting the carboxylic acid to a more soluble ester derivative (e.g., a methyl or ethyl ester) can facilitate the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Data Presentation

Table 1: Qualitative Solubility of Structurally Related 6-Bromoquinoline

SolventQualitative Solubility
AcetoneSoluble[4]
AcetonitrileSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
Tetrahydrofuran (THF)Soluble[4]

Note: The presence of the carboxylic acid group will likely decrease solubility in less polar solvents and increase it in polar, hydrogen-bond accepting solvents like DMF and DMSO.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol outlines a general procedure for the amide coupling of this compound, incorporating strategies to address potential solubility issues.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous DMF to the flask. If the acid does not fully dissolve at room temperature, gently warm the mixture until a clear solution is obtained, then allow it to cool back to room temperature.

  • To the solution, add the primary amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the experimental protocol for the amide coupling of this compound, highlighting the points where solubility is addressed.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_acid Add 6-Bromoquinoline- 2-carboxylic acid start->add_acid add_dmf Add anhydrous DMF add_acid->add_dmf dissolve Dissolve (Heat if necessary) add_dmf->dissolve add_amine_base Add Amine and DIPEA dissolve->add_amine_base cool Cool to 0 °C add_amine_base->cool add_hatu Add HATU solution cool->add_hatu react Stir at room temperature (Monitor by TLC/LC-MS) add_hatu->react dilute Dilute with Ethyl Acetate react->dilute wash Aqueous Washes (LiCl, NaHCO3, Brine) dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for amide coupling with solubility considerations.

Logical Relationship for Troubleshooting Solubility

This diagram outlines the decision-making process for addressing solubility issues with this compound in a generic reaction.

troubleshooting_workflow decision decision action action issue Solubility Issue: Reactant is insoluble check_solvent Is the solvent appropriate? (e.g., polar aprotic) issue->check_solvent dissolved Is the reactant fully dissolved? check_solvent->dissolved Yes change_solvent Change to a more suitable solvent (e.g., DMF, DMSO) check_solvent->change_solvent No heat Apply gentle heating dissolved->heat No proceed Proceed with reaction dissolved->proceed Yes heat->dissolved use_cosolvent Use a co-solvent system heat->use_cosolvent Still insoluble change_solvent->check_solvent use_cosolvent->dissolved salt_formation Consider in-situ salt formation (add a non-nucleophilic base) use_cosolvent->salt_formation Still insoluble salt_formation->dissolved esterify Esterify the carboxylic acid salt_formation->esterify Still insoluble / Base incompatible esterify->proceed

Caption: Decision tree for troubleshooting poor solubility.

References

Technical Support Center: Column Chromatography Techniques for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of quinoline derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product. What can I do to prevent this?

Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina depending on the properties of your compound.[1][2][3]

    • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[2]

  • Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.

  • Confirm Instability: Perform a 2D TLC analysis to confirm if your compound is unstable on silica.[3][4]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[3]

  • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine (0.1-1% v/v) to your eluent can significantly reduce tailing.[2]

  • Optimize the Solvent System: Experiment with different solvent combinations. If you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system.[3]

  • Use a Slower Gradient: A shallower gradient during elution can improve the resolution between closely eluting compounds.[3]

  • Optimize Sample Loading: Overloading the column is a common cause of band broadening. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2]

Issue 3: My polar quinoline derivative shows poor or no retention in reversed-phase HPLC.

Question: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a 100% aqueous mobile phase, gradually increase the aqueous portion.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as phenyl-hexyl or embedded polar group (EPG) columns.

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.

Issue 4: I am observing low or no recovery of my compound from the column.

Question: After running the column, I am unable to recover a significant amount of my quinoline derivative. What could be the reason?

Answer: Low or no recovery is often due to irreversible adsorption of the compound onto the silica gel.

  • Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina instead of silica gel.[3]

  • Use Amine-Functionalized Silica: This type of stationary phase has a reduced number of acidic silanol groups.[3]

  • Check for Decomposition: As mentioned earlier, your compound might be decomposing on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?

A1: A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[5] For highly polar quinoline derivatives, you might need a more polar system like 5% methanol in dichloromethane.[5] It is highly recommended to add a small amount of triethylamine (~0.5%) to the eluent to prevent tailing.[5]

Q2: What is the ideal Rf value to aim for during TLC method development for column chromatography?

A2: For the best separation in column chromatography, you should aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate.[6] An Rf in the range of 0.15 to 0.4 is also considered acceptable.[7]

Q3: How can I visualize my quinoline derivative on a TLC plate if it's not UV-active?

A3: If your compound is not visible under a UV lamp, you can use various staining methods:

  • Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will make many organic compounds appear as brown spots.[5]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized and results in yellow-brown spots on a purple background.[2][5]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is specific for aldehydes and ketones, appearing as yellow to orange spots.[2]

Q4: What is the difference between wet and dry loading, and which one should I use?

A4:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the eluent or another suitable solvent and then carefully added to the top of the column.[2] This method is quick and straightforward.

  • Dry Loading: The crude sample is dissolved in a solvent, adsorbed onto a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated.[2][8][9] The resulting free-flowing powder is then added to the top of the column.[2][8] Dry loading is preferred when the compound has poor solubility in the eluent or to achieve better separation for difficult mixtures.[8][9]

Data Presentation

Table 1: Recommended Stationary Phases for Quinoline Derivative Purification

Stationary PhaseAcidityRecommended For
Silica GelAcidicGeneral purpose, less basic quinolines.[6]
Deactivated Silica Gel (with NEt₃)NeutralizedBasic quinolines prone to tailing or decomposition.[1]
Alumina (Basic or Neutral)Basic or NeutralBasic quinolines, compounds unstable on silica gel.[1][2][3]
Florisil / CelluloseNeutralSensitive quinoline derivatives.[2]
Amine-Functionalized SilicaBasicBasic compounds, to minimize silanol interactions.[3]
C18 (Reversed-Phase)N/APolar quinolines (with polar mobile phase).

Table 2: Common Mobile Phase Systems for Quinoline Derivatives on Silica Gel

Mobile Phase SystemPolarityTypical Ratio (v/v)Notes
Hexane / Ethyl AcetateLow to Medium9:1 to 1:1A good starting point for many quinoline derivatives.[10]
Dichloromethane / MethanolMedium to High99:1 to 9:1For more polar quinoline derivatives.[10]
Chloroform / MethanolMedium to High99:1 to 9:1An alternative to DCM/Methanol.
Toluene / Ethyl AcetateLow to Medium9:1 to 1:1Offers different selectivity compared to hexane-based systems.

Note: The addition of 0.1-1% triethylamine to the mobile phase is often recommended to improve peak shape and prevent tailing of basic quinoline derivatives.[2]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of a Quinoline Derivative

This protocol provides a general workflow. The specific solvent system and conditions should be optimized for each compound using Thin-Layer Chromatography (TLC) first.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC method to find a solvent system that gives the target quinoline derivative an Rf value of approximately 0.2-0.3.[6]

    • Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • If tailing is observed, add 0.5% (v/v) of triethylamine to the solvent system.[3]

  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[2]

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[2]

    • Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica gel bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully add the sample solution to the top of the column using a pipette.[2]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][8] Carefully add this powder to the top of the column.[2][8]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • For flash chromatography, apply gentle air pressure to achieve a steady flow rate.

    • Begin with a non-polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent system (isocratic elution). The starting solvent system should be one in which your desired compound has an Rf of ~0.1-0.2 on TLC.[2]

    • Collect fractions of a consistent volume in labeled test tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified quinoline derivative.[2]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Target Rf ≈ 0.2-0.3) column_prep 2. Column Packing (Slurry Method) tlc->column_prep Select Solvent System sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. TLC Analysis of Fractions fraction_collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal 8. Solvent Removal pooling->solvent_removal pure_product Purified Quinoline Derivative solvent_removal->pure_product troubleshooting_workflow cluster_streaking Poor Peak Shape cluster_decomposition Low Yield/Decomposition cluster_separation Poor Separation start Problem with Purification? streaking Streaking or Tailing Observed? start->streaking add_base Add 0.1-1% Triethylamine to Eluent streaking->add_base Yes decomposition Decomposition on Column? streaking->decomposition No end Improved Purification add_base->end deactivate_silica Deactivate Silica with Base decomposition->deactivate_silica Yes poor_sep Poor Separation of Spots? decomposition->poor_sep No alt_stationary_phase Use Alumina or other Stationary Phase deactivate_silica->alt_stationary_phase If still an issue deactivate_silica->end alt_stationary_phase->end optimize_solvent Optimize Solvent System (Change Polarity/Solvents) poor_sep->optimize_solvent Yes poor_sep->end No slow_gradient Use a Shallower Gradient optimize_solvent->slow_gradient slow_gradient->end

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 6-Bromoquinoline-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of the drug development process. For a compound such as 6-Bromoquinoline-2-carboxylic acid, a valuable building block in medicinal chemistry, rigorous purity analysis is essential to ensure the reliability and reproducibility of subsequent research. This guide provides a comprehensive comparison of a synthesized batch of this compound with a commercially available standard, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. Detailed experimental protocols and supporting data are presented to aid researchers in establishing robust analytical workflows.

Introduction to Potential Impurities

The synthesis of this compound often involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline under strong acidic conditions. This process, while effective, can introduce several impurities that must be monitored in the final product. These may include:

  • Unreacted Starting Material: Residual 6-bromo-2-(tribromomethyl)quinoline.

  • Intermediates: Incomplete hydrolysis may lead to the presence of 6-Bromoquinoline-2-carboxamide.

  • Degradation Products: The harsh acidic and high-temperature conditions can cause decomposition into various related substances.

This guide outlines an HPLC method capable of separating the main compound from these and other potential impurities, allowing for an accurate purity determination.

Comparative Purity Analysis by HPLC

An in-house synthesized batch of this compound was compared against a commercial standard (≥98% purity). The purity of both samples was determined by HPLC with UV detection, and the results are summarized below.

Data Presentation
AnalyteRetention Time (min)Synthesized Product (Area %)Commercial Standard (Area %)
6-Bromoquinoline-2-carboxamide (Impurity B)4.80.210.05
This compound 6.2 99.15 99.68
6-bromo-2-(tribromomethyl)quinoline (Impurity A)10.50.45Not Detected
Unknown Impurity 17.80.100.15
Unknown Impurity 29.10.090.12
Total Purity 99.15% 99.68%

Table 1: Comparative HPLC Purity Analysis of this compound.

The synthesized product demonstrates high purity, though it contains a notable amount of unreacted starting material (Impurity A). The commercial standard shows a higher overall purity with no detectable starting material.

Experimental Protocols

A detailed methodology for the HPLC-based purity assessment is provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-12 min: 20-80% B; 12-15 min: 80% B; 15-16 min: 80-20% B; 16-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound commercial standard in methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

  • Working Solution: Dilute the stock solutions of both the standard and the synthesized sample to a final concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Purity Calculation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Area % = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Workflows and Pathways

To clearly illustrate the logical and experimental processes, the following diagrams are provided.

Synthesis_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities start_material 6-bromo-2-(tribromomethyl)quinoline hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Heat) start_material->hydrolysis product Crude this compound hydrolysis->product imp_a Impurity A: Unreacted Starting Material hydrolysis->imp_a Incomplete Reaction imp_b Impurity B: Intermediate (Amide) hydrolysis->imp_b Incomplete Hydrolysis

Caption: Synthetic pathway and potential process-related impurities.

HPLC_Workflow sample_prep Sample Preparation (1 mg/mL in Methanol, diluted to 0.1 mg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) sample_prep->hplc_system injection Inject 10 µL of Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis (Peak Integration & Area % Calculation) detection->data_analysis Decision_Tree start Purity Assessment Goal purity_level Purity ≥ 99%? start->purity_level pass Meets Specification (Proceed to next step) purity_level->pass Yes fail Requires Further Purification purity_level->fail No impurities Identify & Quantify Impurities fail->impurities re-purify Recrystallization or Chromatography impurities->re-purify

A Comparative Guide to Impurity Profiling of 6-Bromoquinoline-2-carboxylic acid: GC-MS vs. HPLC-UV and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in drug development and manufacturing. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of 6-Bromoquinoline-2-carboxylic acid. Methodologies, comparative performance data, and potential challenges are detailed to assist in selecting the most appropriate analytical strategy.

Introduction to Impurity Profiling of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can be carried through subsequent synthesis steps, potentially impacting the safety and efficacy of the final drug product. A thorough impurity profile is therefore essential.

Process-related impurities in this compound can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. A common synthetic route involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1] Potential impurities may therefore include:

  • Starting material: 6-bromo-2-(tribromomethyl)quinoline

  • Intermediates: Partially hydrolyzed intermediates

  • Byproducts: Decarboxylation products (e.g., 6-bromoquinoline) or products from side reactions.

The choice of analytical technique for impurity profiling depends on the physicochemical properties of the target analytes, the required sensitivity, and the desired level of structural information.

Comparison of Analytical Techniques

The selection of an optimal analytical technique for impurity profiling of this compound hinges on the volatility of the analytes and the desired sensitivity. Due to the low volatility of this compound and its potential impurities, direct GC-MS analysis is challenging and necessitates a derivatization step. In contrast, HPLC-UV and LC-MS are well-suited for the analysis of non-volatile and thermally labile compounds.[2]

FeatureGC-MS (with Derivatization)HPLC-UVLC-MS
Principle Separation of volatile derivatives in the gas phase followed by mass-based detection.Separation in the liquid phase based on polarity, with detection via UV absorbance.Separation in the liquid phase coupled with mass-based detection.
Analyte Volatility Requires derivatization to increase volatility.Suitable for non-volatile and thermally labile compounds.Ideal for non-volatile and thermally labile compounds.
Sensitivity Good, with LODs typically in the low ng/mL range after derivatization.Moderate, with LODs in the low µg/mL to high ng/mL range.[3][4][5]Excellent, with LODs often reaching the pg/mL level.[6]
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.Moderate, relies on chromatographic separation. Co-elution can be a challenge.Very high, provides both retention time and mass-to-charge ratio for high confidence.
Identification High confidence based on mass spectral libraries and fragmentation patterns.Based on retention time comparison with a reference standard.High confidence from mass-to-charge ratio, isotopic patterns, and fragmentation data.
Quantitative Performance Good linearity and precision.Excellent linearity and precision for quantitation of known impurities.Excellent for trace-level quantification.
Sample Throughput Lower, due to the additional derivatization step.High, suitable for routine quality control.High, with modern UHPLC systems.
Cost & Complexity Moderate cost, requires expertise in derivatization.Lower cost, widely available and established.Higher initial investment and maintenance costs.
Quantitative Performance Comparison (Estimated)

The following table presents estimated quantitative performance data for the analysis of impurities in this compound. These values are based on typical performance for similar classes of compounds and should be validated for specific applications.

ParameterGC-MS (with Silylation)HPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 100 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL30 - 300 ng/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.995> 0.999> 0.999
Precision (%RSD) < 10%< 2%< 5%
Accuracy (% Recovery) 90 - 110%98 - 102%95 - 105%

Experimental Protocols

GC-MS Analysis (with Silylation Derivatization)

Due to the presence of a carboxylic acid group, this compound is non-volatile and requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique that replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

HPLC-UV Analysis

HPLC-UV is a robust and widely used technique for the routine analysis and quantification of known impurities in pharmaceutical manufacturing.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

LC-MS Analysis

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the gold standard for identifying and quantifying unknown and trace-level impurities.

1. Sample Preparation:

  • Prepare the sample as described for HPLC-UV analysis, but use LC-MS grade solvents and additives. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of the detector.

2. LC-MS Conditions:

  • UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade).

  • Gradient Program: A faster gradient can often be used with UHPLC systems.

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Scan Range: m/z 100-800.

  • Data Acquisition: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 6-Bromoquinoline- 2-carboxylic acid Sample Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization Add silylating agent and solvent, heat Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Impurity Identification (Mass Spectra) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Decision_Tree cluster_quant Routine Quantification of Known Impurities cluster_ident Identification of Unknown Impurities Start Analytical Goal? Quant_Node Is high sensitivity (sub-ng/mL) required? Start->Quant_Node Ident_Node Are the impurities volatile or can be made volatile? Start->Ident_Node HPLC_UV HPLC-UV is a suitable and cost-effective choice. Quant_Node->HPLC_UV No LC_MS_Quant LC-MS offers better sensitivity for trace-level quantification. Quant_Node->LC_MS_Quant Yes GC_MS GC-MS (with derivatization) provides excellent structural information. Ident_Node->GC_MS Yes LC_MS_Ident LC-MS is the preferred method for non-volatile unknowns. Ident_Node->LC_MS_Ident No

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The selection of an analytical technique for the impurity profiling of this compound requires careful consideration of the analytical objectives.

  • GC-MS following derivatization is a powerful tool for the identification of volatile and semi-volatile impurities, offering high-confidence structural elucidation through its mass spectral libraries. However, the additional sample preparation step can be a drawback for high-throughput applications.

  • HPLC-UV stands out as a robust, cost-effective, and reliable method for the routine quantification of known impurities. Its simplicity and high precision make it ideal for quality control environments.

  • LC-MS is the most versatile and sensitive technique, capable of both identifying unknown impurities and quantifying them at trace levels. It is the preferred method when comprehensive impurity profiling and high sensitivity are required.

For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. HPLC-UV can be used for routine quality control, while LC-MS and GC-MS can be utilized for in-depth characterization, identification of unknown impurities, and method validation.

References

Spectroscopic Characterization of 6-Bromoquinoline-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of 6-Bromoquinoline-2-carboxylic acid using fundamental spectroscopic techniques. For researchers, scientists, and professionals in drug development, accurate structural confirmation is paramount. This document outlines the expected spectroscopic data for the target compound, compares it with the parent molecule, Quinoline-2-carboxylic acid, to highlight the influence of substituents, and provides detailed experimental protocols for data acquisition.

Data Presentation: Spectroscopic Analysis

The structural integrity of this compound is confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented below summarizes the key spectral characteristics that define the molecule's unique chemical structure.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

Proton Assignment This compound Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)Quinoline-2-carboxylic acid Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)
H-38.13 (d, J=9 Hz)[1]8.30 (d, J=8.6 Hz)
H-48.50 (d, J=9 Hz)[1]8.20 (d, J=8.6 Hz)
H-58.06 (d, J=9 Hz)[1]8.15 (d, J=8.4 Hz)
H-77.96 (dd, J=9, 2 Hz)[1]7.90 (t, J=7.8 Hz)
H-88.38 (d, J=2 Hz)[1]7.85 (d, J=8.0 Hz)
COOH~13.0-14.0 (br s)13.0-14.0 (br s)

Note: The COOH proton chemical shift for this compound is an expected value based on typical carboxylic acids in DMSO-d₆.[2] The assignments for this compound have been interpreted from the provided data.[1]

Table 2: ¹³C NMR Spectroscopic Data Comparison (Expected Chemical Shift Ranges, δ, ppm)

Carbon Assignment This compound (Expected) Quinoline-2-carboxylic acid (Typical)
C=O (Carboxylic Acid)165 - 175167.7
Quaternary Carbons (C-Br, C-COOH, etc.)120 - 150128 - 150
Aromatic CH Carbons110 - 140120 - 140

Table 3: Key FT-IR and Mass Spectrometry Data

Spectroscopic Method This compound Quinoline-2-carboxylic acid
FT-IR (KBr Pellet, cm⁻¹) Expected Absorptions: - O-H stretch (broad): 2500-3300[2][4]- C-H stretch (aromatic): ~3000-3100- C=O stretch: ~1710 (dimeric)[2]- C=C, C=N stretch: 1500-1600- C-Br stretch: 500-600Observed Absorptions: The spectrum indicates the presence of both neutral molecule and zwitterionic forms.
Mass Spectrometry Molecular Weight: 252.06 g/mol [1][5]Observed Ion (ES-LCMS): m/z 253 [M+H]⁺[1]Shows characteristic isotopic pattern for one bromine atom.Molecular Weight: 173.17 g/mol Observed Ion (EI): m/z 173 [M]⁺[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the procedures for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR experiments.

    • Select a suitable deuterated solvent; DMSO-d₆ is recommended for carboxylic acids to ensure solubility and observe the acidic proton.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: A standard one-pulse sequence is used. Typically, 8 to 16 scans are sufficient. The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]

    • ¹³C NMR: A standard proton-decoupled pulse sequence is employed. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[7] The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (LC-MS with ESI):

    • Sample Introduction: The sample solution is introduced into the mass spectrometer via a liquid chromatography (LC) system, which allows for separation from any impurities.

    • Ionization: Electrospray Ionization (ESI) is used, which is a soft ionization technique suitable for polar molecules like carboxylic acids, typically forming [M+H]⁺ or [M-H]⁻ ions.[8]

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The logical workflow for the spectroscopic confirmation of this compound is illustrated below.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_confirmation Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) Functional Groups FTIR->FTIR_Data MS_Data Molecular Ion Peak (m/z) Isotopic Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of the Biological Activities of 6-Bromoquinoline-2-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological potential of bromoquinoline-2-carboxylic acid isomers based on available experimental data.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group to this structure can significantly modulate its pharmacological properties. This guide provides a comparative overview of the biological activities of 6-Bromoquinoline-2-carboxylic acid and its positional isomers, drawing upon available in vitro studies to inform future research and drug development endeavors.

While direct comparative studies on the complete set of bromoquinoline-2-carboxylic acid isomers are limited, existing research on related quinoline carboxylic acids and their derivatives provides valuable insights into their potential as therapeutic agents. This guide synthesizes this information to offer a comparative perspective on their antiproliferative, antimicrobial, and anti-inflammatory potential.

Comparative Biological Activity Data

Quantitative data on the specific bromo-isomers of quinoline-2-carboxylic acid is scarce in publicly available literature. However, studies on the parent quinoline carboxylic acids provide a foundational comparison, highlighting the influence of the carboxylic acid position on biological activity.

CompoundBiological ActivityCell Line/TargetIC50 Value
Quinoline-2-carboxylic acidAntiproliferativeMCF7 (breast cancer)Remarkable growth inhibition
Quinoline-2-carboxylic acidAntiproliferativeHELA (cervical cancer)Significant cytotoxicity
Quinoline-3-carboxylic acidAntiproliferativeMCF7 (breast cancer)Remarkable growth inhibition
Quinoline-4-carboxylic acidAntiproliferativeMCF7 (breast cancer)Remarkable growth inhibition
6,8-dibromo-5-nitroquinolineAntiproliferativeC6 (glioblastoma)50.0 µM
6,8-dibromo-5-nitroquinolineAntiproliferativeHT29 (adenocarcinoma)26.2 µM
6,8-dibromo-5-nitroquinolineAntiproliferativeHELA (cervical cancer)24.1 µM
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acidProtein Kinase CK2 Inhibition-22% inhibition at 33 µM

Note: The data for quinoline-2, -3, and -4-carboxylic acids against MCF7 and HELA cells was reported as having "remarkable growth inhibition" or "significant cytotoxicity" without specific IC50 values in the cited study.[1]

In-Depth Look at Biological Activities

Antiproliferative Activity

Research has consistently demonstrated the anticancer potential of quinoline derivatives. A study evaluating various quinoline-related carboxylic acids revealed that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possess notable growth inhibition capabilities against the mammary carcinoma cell line MCF7.[1] Interestingly, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxicity against the cervical cancer cell line HELA, suggesting a degree of selectivity in its action.[1]

Furthermore, studies on more heavily substituted bromoquinolines have shown potent antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline displayed significant inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[2] This highlights the potential of combining bromo and other functional group substitutions to enhance anticancer potency.[2] The potential molecular mechanism for the antiproliferative activity of these compounds is speculated to involve the chelation of divalent metals.[1]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. While direct data on the antimicrobial activity of this compound and its isomers is limited, studies on related structures are informative. For example, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and shown to possess antibacterial and antifungal properties, with Minimum Inhibitory Concentration (MIC) ranges of 0.80-1.00 mg/ml against various strains.[3] This suggests that the bromoquinoline scaffold is a promising starting point for the development of new antimicrobial agents.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Quinoline-2-carboxylic acid and its derivatives are believed to exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[4] A study on quinoline-related carboxylic acids demonstrated that quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibited appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[1]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key in vitro assays are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent and Measurement cluster_analysis Data Analysis A Seed cancer cells (e.g., MCF7, HELA) in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of bromoquinoline-2-carboxylic acid isomers B->C D Incubate for a defined period (e.g., 48h or 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability as a percentage of the control H->I J Determine IC50 values from dose-response curves I->J

Figure 1: Workflow for determining antiproliferative activity using the MTT assay.

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF7, HELA) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to attach by incubating for 24 hours.

  • Compound Treatment: Prepare stock solutions of the bromoquinoline-2-carboxylic acid isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration.[5]

Structure-Activity Relationship Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.

SAR_Insights cluster_core Quinoline Core Structure cluster_substituents Key Substituent Positions cluster_activity Resulting Biological Activity Core Quinoline Ring Pos2 Position 2 -COOH group influences selectivity Core->Pos2 Pos_Bromo Bromo Position (3, 4, 5, 6, 7, 8) - Affects lipophilicity and target interaction Core->Pos_Bromo Other_Subs Other Substitutions (e.g., -NO2, -OH) can enhance activity Core->Other_Subs Activity Antiproliferative, Antimicrobial, Anti-inflammatory Pos2->Activity Pos_Bromo->Activity Other_Subs->Activity

Figure 2: Factors influencing the biological activity of bromoquinoline-2-carboxylic acids.

  • Position of the Carboxylic Acid: As evidenced by the differing activities of quinoline-2-, -3-, and -4-carboxylic acids, the position of the -COOH group is critical for target interaction and biological outcome.[1]

  • Position of the Bromine Atom: The location of the bromine atom on the quinoline ring influences the molecule's lipophilicity and electronic properties, which in turn affects its ability to cross cell membranes and interact with biological targets.

  • Other Substituents: The addition of other functional groups, such as nitro or hydroxyl groups, can further modulate the biological activity, often leading to enhanced potency.[2]

Conclusion and Future Directions

While a complete comparative dataset for this compound and its isomers is not yet available, the existing literature strongly suggests that these compounds are promising scaffolds for the development of novel therapeutic agents. The demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities of related quinoline derivatives warrant a systematic investigation of this specific isomeric series.

Future research should focus on the synthesis and comprehensive in vitro screening of all positional bromo-isomers of quinoline-2-carboxylic acid. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying the most potent and selective isomers for further preclinical development. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.

References

comparative analysis of the anticancer activity of quinoline carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various quinoline carboxylic acid analogs. Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly those containing a carboxylic acid moiety, have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of critical enzymes and the induction of programmed cell death.[1][3] This document summarizes key experimental data, details common methodologies, and illustrates the underlying biological pathways to facilitate objective comparison and guide future research.

Mechanisms of Anticancer Action

Quinoline carboxylic acid analogs exert their cytotoxic effects by targeting various cellular processes essential for cancer cell proliferation and survival. The primary mechanisms include the inhibition of dihydroorotate dehydrogenase (DHODH), disruption of DNA topoisomerases, and induction of apoptosis.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is highly active in rapidly proliferating cancer cells.[4] By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell growth arrest.[4] The carboxylate group of the quinoline analog is often critical for this activity, forming a salt bridge with key residues like arginine in the enzyme's binding pocket.[4]

DHODH_Inhibition CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO Multiple Steps DHODH DHODH Enzyme DHO->DHODH OA Orotate UMP UMP OA->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Growth_Arrest Cell Growth Arrest DNA_RNA->Growth_Arrest Inhibition leads to DHODH->OA Oxidation Inhibitor Quinoline Carboxylic Acid Analog Inhibitor->DHODH Inhibits

Caption: DHODH inhibition by quinoline analogs disrupts pyrimidine synthesis, leading to cell growth arrest.

Inhibition of DNA Topoisomerases

Many quinoline derivatives function as topoisomerase inhibitors.[5] These enzymes, such as DNA gyrase and topoisomerase IV in bacteria and topoisomerase I and II in human cells, are essential for managing DNA topology during replication and transcription.[4][6] The analogs stabilize the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strands.[4][6] This leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[4]

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibitor Action DNA DNA Replication & Transcription Topo Topoisomerase II DNA->Topo requires Religation DNA Re-ligation Topo->Religation enables Complex Stabilized DNA-Enzyme Complex Topo->Complex forms Inhibitor Quinoline Analog Inhibitor->Topo Inhibits Breaks Double-Strand DNA Breaks Complex->Breaks leads to Apoptosis Apoptosis Breaks->Apoptosis

Caption: Quinoline analogs inhibit topoisomerase, leading to DNA damage and apoptosis.

Comparative Anticancer Activity Data

The anticancer efficacy of quinoline carboxylic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Activity of DHODH Inhibitors

This table compares the inhibitory activity of select 4-quinoline carboxylic acids and their corresponding methyl esters against human DHODH (hDHODH) and their cytotoxic effects on the HCT-116 human colon cancer cell line. The data highlights the importance of the free carboxylic acid group for potent DHODH inhibition.[7]

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (μM)HCT-116 IC50 (μM)Reference
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2[7]
15 2'-pyridyl-COOCH3> 253.93 ± 0.65[7]
17 2'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16[7]
41 N/A-COOH0.00971N/A[3]
43 N/A-COOH0.0262N/A[3]

Data extracted from studies on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[3][7]

Table 2: Cytotoxicity of Analogs Against Various Cancer Cell Lines

The cytotoxic potential of quinoline carboxylic acid derivatives varies based on substitutions on the quinoline ring and the specific cancer cell line being tested.

Compound Class/IDCancer Cell LineCell Line TypeIC50 (µM or µg/mL)Reference
Quinoline-3-carboxylic acid MCF7BreastRemarkable Growth Inhibition[8]
Quinoline-4-carboxylic acid MCF7BreastRemarkable Growth Inhibition[8]
Compound 7c MCF-7Breast1.73 µg/mL[3]
Compounds 1j-l RPMI-8226Multiple MyelomaPotent (Higher than Sorafenib)[9]
Compound 12a HT29Colon0.6 nM (average)[9]
Compound 12d HT29Colon0.7 nM (average)[9]
Aryl Ester of Quinoline-2-Carboxylic Acid PC3Prostate26 µg/mL[10][11]
Quinolino[3,4-b]quinoxaline (11) HeLaCervical2.04 µM[12]
Quinolino[3,4-b]quinoxaline (23) HeLaCervical2.32 µM[12]

Experimental Protocols & Workflows

Standardized assays are crucial for comparing the efficacy of different compounds. Below are detailed protocols for common experiments used to evaluate the anticancer activity of quinoline carboxylic acid analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][7]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline carboxylic acid analogs and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Quinoline Analogs (Varying Conc.) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent to each well D->E F Incubate to allow Formazan Formation E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for assessing cell cytotoxicity using the MTT assay.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population. Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M).[10][13]

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).

  • Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The data is presented as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the cell count. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates compound-induced cell cycle arrest.[9][11]

Cell_Cycle_Workflow N1 Treat Cells with Test Compound N2 Harvest and Wash Cells (PBS) N1->N2 N3 Fix Cells (Cold Ethanol) N2->N3 N4 Stain with Propidium Iodide (PI) & RNase N3->N4 N5 Analyze using Flow Cytometer N4->N5 N6 Generate Histogram of DNA Content N5->N6 N7 Quantify Cell % in G1, S, G2/M Phases N6->N7

Caption: Workflow for analyzing compound effects on the cancer cell cycle via flow cytometry.

References

Evaluating the Antimicrobial Spectrum of 6-Bromoquinoline-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of derivatives of 6-bromoquinoline, a class of compounds with emerging interest in antimicrobial research. Due to a lack of extensive publicly available data specifically on 6-bromoquinoline-2-carboxylic acid derivatives, this guide incorporates findings on structurally related bromo-substituted quinoline and quinazolinone analogs to offer valuable insights into their potential antimicrobial efficacy. The data presented herein is intended to support further research and development in the quest for novel antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial activity of the evaluated compounds is presented in terms of Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of various bromo-substituted quinoline and quinazolinone derivatives against a panel of clinically relevant pathogens.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Gram-Positive Bacteria (µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEnterococcus faecalisListeria monocytogenesReference
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063-0.125-[1]
Bromoquinolines7-bromoquinoline-5,8-dione sulfonamides800 - 1000---[1]
Bromoquinazolinones6,8-dibromo-4(3H)quinazolinone derivative (VIIa)25--1.56[2]
Bromoquinazolinones6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneHigh activity (Zone of Inhibition)High activity (Zone of Inhibition)--[3][4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Gram-Negative Bacteria (µg/mL)

Compound ClassDerivativeEscherichia coliPseudomonas aeruginosaSalmonella typhimuriumKlebsiella pneumoniaeReference
Bromoquinazolinones6,8-dibromo-4(3H)quinazolinone derivative (VIIa)1.56253.125-[2]
Bromoquinazolinones6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneHigh activity (Zone of Inhibition)High activity (Zone of Inhibition)-High activity (Zone of Inhibition)[3][4][5]

Note: Some studies reported activity as the zone of inhibition rather than MIC values. "High activity" indicates significant zones of inhibition as reported in the cited literature.

Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Fungi (µg/mL)

Compound ClassDerivativeCandida albicansAspergillus flavusAspergillus nigerReference
Bromoquinazolinones6,8-dibromo-4(3H)quinazolinone derivative (VIIc)0.780.097-[2]
Bromoquinazolinones6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneNo activityHigh activity (Zone of Inhibition)-[3][4][5]

Experimental Protocols

The determination of the antimicrobial spectrum of these derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments commonly cited in the literature.

Broth Microdilution Method for MIC Determination

This quantitative method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A few colonies are transferred to a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

  • Preparation of Microdilution Plates:

    • The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is then inoculated with the standardized microbial suspension.

    • Control wells (growth control without compound and sterility control without microorganisms) are included.

  • Incubation:

    • The plates are incubated at a suitable temperature (typically 35-37°C) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well/Disk Diffusion Method

This qualitative or semi-quantitative method is used to assess the susceptibility of microorganisms to antimicrobial agents.[3][4][5]

  • Inoculum Preparation:

    • A standardized microbial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Application of Compound:

    • Agar Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.[3][4][5]

    • Disk Diffusion: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation:

    • The plates are incubated under appropriate conditions (temperature and duration).

  • Measurement of Inhibition Zone:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disk where microbial growth is inhibited).

Experimental and logical relationship diagrams

Experimental_Workflow_for_Antimicrobial_Susceptibility_Testing Workflow for Antimicrobial Susceptibility Testing cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Microbial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate_plates Inoculate Microtiter Plates or Swab Agar Plates prep_inoculum->inoculate_plates add_compounds Add Compound Dilutions (Broth) or Apply Wells/Disks (Agar) prep_compounds->add_compounds inoculate_plates->add_compounds incubate Incubate at 37°C add_compounds->incubate read_results Read Results: - Visual Inspection for Turbidity (MIC) - Measure Zone of Inhibition (Diameter) incubate->read_results analyze_data Analyze and Compare Data read_results->analyze_data end End: Determine Antimicrobial Spectrum analyze_data->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Quinolone_Mechanism_of_Action General Mechanism of Action for Quinolone Antibiotics quinolone Quinolone Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Relaxes supercoiled DNA dna_strand_breaks Double-Strand DNA Breaks dna_gyrase->dna_strand_breaks Leads to topoisomerase_iv->dna_replication Decatenates daughter chromosomes topoisomerase_iv->dna_strand_breaks Leads to cell_death Bacterial Cell Death dna_strand_breaks->cell_death

Caption: General Mechanism of Action for Quinolone Antibiotics.

References

6-Bromoquinoline-2-carboxylic Acid in Drug Design: A Comparative Guide to Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Halogenation of the quinoline ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides a comparative analysis of 6-Bromoquinoline-2-carboxylic acid and other halogenated quinoline derivatives, focusing on their performance in drug design, supported by experimental data.

Introduction to Halogenated Quinolines in Oncology

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, chlorine, and fluorine, at various positions on the quinoline ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This often translates to enhanced potency and altered selectivity. This compound, in particular, has emerged as a valuable building block for the synthesis of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of halogenated quinoline derivatives have been evaluated against a variety of cancer cell lines. While a direct head-to-head comparison of this compound with other halogenated quinoline-2-carboxylic acids under identical experimental conditions is not extensively available in the current literature, a compilation of data from various studies provides valuable insights into their relative potencies.

Table 1: Comparative in vitro Anticancer Activity (IC50) of Halogenated Quinoline Derivatives

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-Bromo-quinazoline derivative (8a)6-BromoMCF-7 (Breast)15.85 ± 3.32[1][2]
6-Bromo-quinazoline derivative (8a)6-BromoSW480 (Colon)17.85 ± 0.92[1][2]
6-Bromo-quinazoline derivative (8e)6-BromoMCF-7 (Breast)35.14 ± 6.87[1]
6-Bromo-quinazoline derivative (8e)6-BromoSW480 (Colon)63.15 ± 1.63[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)6-ChloroMCF-7 (Breast)Not specified (82.9% growth reduction)
Brequinar Sodium6-FluoroL1210 (Leukemia)Not specified (Potent DHODH inhibitor)[3]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution due to variations in experimental protocols.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated quinolines is significantly influenced by the nature and position of the halogen substituent.

  • Position of Halogen: Substitution at the C6 and C8 positions of the quinoline ring has been shown to be favorable for anticancer activity.

  • Type of Halogen: The electronegativity and size of the halogen atom play a crucial role. For instance, fluorine substitution can enhance binding affinity and metabolic stability.

  • Carboxylic Acid Group: The presence of a carboxylic acid group, particularly at the C2 or C4 position, is often critical for activity, as it can participate in key interactions with biological targets. For example, the carboxylate group of some quinoline carboxylic acids forms a salt bridge with arginine residues in the binding pocket of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[4]

Targeted Signaling Pathways

Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. One of the key pathways implicated is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Halogenated Quinoline Derivatives Quinoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of halogenated quinoline derivatives.

Experimental Protocols

Synthesis of Halogenated Quinoline-2-Carboxylic Acids

A general synthetic route to quinoline-2-carboxylic acids involves the Doebner-von Miller reaction or the Friedländer annulation. For halogenated derivatives, the corresponding halogenated anilines are used as starting materials.

Synthesis_Workflow start Start aniline Halogenated Aniline start->aniline pyruvic_acid Pyruvic Acid start->pyruvic_acid reaction Reaction (e.g., Doebner-von Miller) aniline->reaction pyruvic_acid->reaction cyclization Cyclization reaction->cyclization quinoline Halogenated Quinoline- 2-Carboxylic Acid cyclization->quinoline purification Purification quinoline->purification end End Product purification->end

Caption: General workflow for the synthesis of halogenated quinoline-2-carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) and incubated for a further 24-72 hours.[5]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (various concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Halogenated quinoline derivatives, including this compound, represent a promising class of compounds in the field of drug design, particularly for the development of novel anticancer agents. The introduction of halogens onto the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. While further direct comparative studies are needed to definitively rank the potency of different halogenated isomers, the available data underscores the importance of this chemical space for future therapeutic innovation. The insights into their structure-activity relationships and mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, will continue to guide the rational design of more effective and selective drug candidates.

References

A Comparative Guide to the Efficacy of Catalysts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinolines, a crucial scaffold in medicinal chemistry and materials science, is significantly influenced by the choice of catalyst.[1][2][3][4] This guide offers a comparative analysis of various catalytic systems for quinoline synthesis, focusing on their performance, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of optimal synthetic routes.

Data Presentation: A Head-to-Head Comparison of Catalytic Systems

The efficacy of different catalysts varies significantly based on the specific reaction, substrates, and conditions. The following table summarizes the performance of a range of catalysts in the Friedländer annulation and related quinoline syntheses.

Catalyst TypeSpecific CatalystSubstratesSolventTemperature (°C)TimeYield (%)TONTOF (min⁻¹)
Homogeneous Lewis Acid In(OTf)₃2-aminoarylketones & active methylene compoundsSolvent-free6015 min>90N/AN/A
Homogeneous Lewis Acid FeCl₃·6H₂O2-aminoarylketones & active methylene compoundsN/AN/AShorter timeBetter yieldsN/AN/A
Homogeneous Brønsted Acid p-Toluenesulfonic acid (p-TsOH)o-aminoaryl aldehydes/ketones & ketonesSolvent-freeN/AN/AHighN/AN/A
Homogeneous Molecular Iodineo-aminoaryl aldehydes/ketones & ketonesN/AN/AN/AHighN/AN/A
Heterogeneous Montmorillonite K-102-amino aryl ketones & β-keto estersEthanolMildN/A70-83N/AN/A
Heterogeneous Zeolite2-amino aryl ketones & β-keto estersEthanolMildN/A81-92N/AN/A
Heterogeneous Nano-crystalline sulfated zirconia (NC-SZ)2-amino aryl ketones & β-keto estersEthanolMildN/A88-93N/AN/A
Heterogeneous Nanocatalyst Fe₃O₄@SiO₂-APTES-TFAα-methylene ketones & 2-aminoaryl ketonesEthanol602 h68-96N/AN/A
Heterogeneous Nanocatalyst Nickel Nanoparticles (biofabricated)2-amino benzophenone & cyclohexane-1,3-dioneSolvent-freeN/AN/A92-96N/AN/A
Heterogeneous Nanocatalyst Co(0) and Cu(0) doped aerogels2-amino-5-chlorobenzaldehyde & ethyl acetoacetateSolvent-free502 h90-97N/AN/A
Heterogeneous Nanocatalyst nano-silica/4-(2-Aminoethyl)-morpholineMulticomponent reaction for polyhydroquinolineN/AN/AShort951759.2117.28

Note: N/A indicates that the data was not available in the cited sources. TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst stability and intrinsic activity, respectively.[5]

Mandatory Visualization

The following diagrams illustrate key workflows and reaction pathways in the evaluation of catalysts for quinoline synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison start Select Substrates (e.g., 2-aminoacetophenone, ethyl acetoacetate) catalyst Select Catalysts for Comparison (e.g., In(OTf)3, Ni-NPs, Zeolite) start->catalyst setup Set up parallel reactions under identical conditions (temp, solvent) catalyst->setup monitor Monitor reaction progress (e.g., via TLC, GC-MS) setup->monitor workup Reaction workup and catalyst recovery (if applicable) monitor->workup purify Purify product (e.g., column chromatography) workup->purify characterize Characterize and quantify product (NMR, MS, Yield calculation) purify->characterize compare Compare catalyst performance (Yield, Time, TON/TOF, Reusability) characterize->compare friedlander_mechanism reactants 2-Aminoaryl ketone + α-Methylene carbonyl intermediate1 Aldol-type condensation reactants->intermediate1 catalyst Catalyst (Acid or Base) catalyst->intermediate1 intermediate2 Enamine/Imine Intermediate intermediate1->intermediate2 cyclization Intramolecular cyclization (annulation) intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration Dehydration (-H₂O) intermediate3->dehydration product Substituted Quinoline dehydration->product

References

Structure-Activity Relationship (SAR) Studies of 6-Bromoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic modification of the quinoline ring with various functional groups can significantly modulate its pharmacological profile.[2] This guide focuses on the structure-activity relationship (SAR) of 6-bromoquinoline derivatives, providing a comparative analysis of their anticancer and antimicrobial activities based on experimental data.

The introduction of a bromine atom at the C-6 position of the quinoline ring is a key structural feature that has been explored for the development of new therapeutic agents.[3] This guide will delve into how further substitutions on this scaffold influence its biological potency.

Anticancer Activity of 6-Bromoquinoline Derivatives

Several studies have demonstrated the potential of 6-bromoquinoline derivatives as potent anticancer agents. The antiproliferative effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-substituted quinoline and related quinazolinone derivatives against several human cancer cell lines.

Compound IDStructure (Key Substitutions on Bromo-Quinoline Scaffold)Cell LineIC50 (µM)Reference
1 6,8-dibromo-5-nitroquinolineC6>50[4]
2 6,8-dibromo-4(3H)quinazolinone derivativeMCF-7Low µM range[5]
3 6-bromo-quinazoline-4(3H)-one with aliphatic linker at SHMCF-715.85 ± 3.32[6]
4 6-bromo-quinazoline-4(3H)-one with aliphatic linker at SHSW48017.85 ± 0.92[6]
5 5,7-Dibromo-8-hydroxyquinolineC612.3 (µg/mL)[4][7]
6 7-Bromo-8-hydroxyquinolineC625.6 (µg/mL)[4][7]

Structure-Activity Relationship Insights for Anticancer Activity

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the C-5 position of a dibromoquinoline ring, can significantly enhance antiproliferative activity.[5] Similarly, the presence of two cyano groups in 5,7-dicyano-8-hydroxyquinoline resulted in a highly potent compound, suggesting a synergistic effect of electron-withdrawing groups at these positions.[4]

  • Substituents on Quinazolinone Derivatives: For derivatives of 6,8-dibromo-4(3H)quinazolinone, specific substitutions on the quinazolinone ring system are crucial for determining cytotoxic potency against cell lines like MCF-7.[5] In a series of 6-bromo-quinazoline-4(3H)-one derivatives, an aliphatic linker attached to a thiol group at position 2 resulted in the most potent compound against MCF-7 and SW480 cell lines.[6]

  • Position of Substituents: Preliminary SAR analysis on quinoline derivatives suggests that a large and bulky alkoxy substituent at position-7 can be beneficial for antiproliferative activity.[8] Furthermore, amino side chain substituents at position-4 have been shown to facilitate the antiproliferative activity of this class of compounds.[8]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[4]

Methodology

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (6-bromoquinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Antimicrobial Activity of 6-Bromoquinoline Derivatives

The 6-bromoquinoline scaffold has also been investigated for its potential as an antimicrobial agent against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of bromo-substituted quinoline and related derivatives against various microbial strains.

Compound ClassKey Structural FeaturesMicrobial StrainMIC (µg/mL)Reference
6,8-dibromo-4(3H)quinazolinonesVaried substitutions on the quinazolinone ringGram-positive & Gram-negative bacteria, FungiVaries[5]
6-bromoindolglyoxylamideSpermine chain attachedStaphylococcus aureusIntrinsic activity[9]
6-bromoindolglyoxylamideSpermine chain attachedPseudomonas aeruginosaAntibiotic enhancing properties[9]
Quinolone derivativesHalogen substitutionsSelected bacterial and fungal microorganismsPotent inhibiting action[10]
Quinolinequinones (QQ1, QQ5, QQ6)Aminophenyl ring substitutionsS. aureus1.22[11]
Quinolinequinones (QQ1, QQ2, QQ3, QQ5, QQ6)Aminophenyl ring substitutionsS. epidermidis1.22[11]

Structure-Activity Relationship Insights for Antimicrobial Activity

  • Substituent Effects: A SAR study revealed that compounds with electron-withdrawing groups substituted at the para position demonstrated higher antimicrobial activity.[10]

  • Lipophilicity and Hydrogen Bonding: A quantitative structure-activity relationship (QSAR) model identified moderate lipophilicity (cLogP 3–5) and a limited number of hydrogen bond donors as key predictors for antibacterial activity.[12]

  • Mechanism of Action: For some derivatives, like the 6-bromoindolglyoxylamide polyamines, the mechanism of action has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Methodology

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing SAR Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of 6-bromoquinoline derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., 6-Bromoquinoline) Design Design Analogs (Vary Substituents) Lead->Design Identify modification sites Synth Chemical Synthesis Design->Synth Synthesize new derivatives BioAssay In Vitro Biological Assays (e.g., MTT, MIC) Synth->BioAssay Test biological activity Data Collect Activity Data (IC50, MIC values) BioAssay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Relate structure to activity NewLead Identify New Lead SAR_Analysis->NewLead Potent & selective compounds Optimization Lead Optimization NewLead->Optimization Improve properties Optimization->Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Anticancer_SAR cluster_positions Substituent Effects on Anticancer Activity Core 6-Bromoquinoline Scaffold Pos5 Position 5: - Electron-withdrawing groups (e.g., -NO2) - Enhances activity Core->Pos5 Pos4 Position 4: - Amino side chains - Facilitates activity Core->Pos4 Pos7 Position 7: - Bulky alkoxy groups - Beneficial for activity Core->Pos7 Other Other Modifications: - Quinazolinone fusion - Aliphatic linkers at C2-SH Core->Other Activity Increased Antiproliferative Potency Pos5->Activity Pos4->Activity Pos7->Activity Other->Activity

Caption: Key SAR findings for the anticancer activity of 6-bromoquinoline derivatives.

Antimicrobial_SAR cluster_factors Factors Influencing Antimicrobial Activity Core 6-Bromoquinoline Core Structural Structural Features - Electron-withdrawing groups (para-position) - Polyamine side chains Core->Structural Chemical Modifications Physicochem Physicochemical Properties - Moderate Lipophilicity (cLogP 3-5) - Limited H-bond donors Core->Physicochem Property Modulation Outcome Enhanced Antimicrobial Potency (Lower MIC Values) Structural->Outcome Physicochem->Outcome

Caption: Key SAR findings for the antimicrobial activity of 6-bromoquinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromoquinoline-2-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard and Safety Information

This compound and its derivatives are classified as irritants and are harmful if swallowed or inhaled.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[3][4]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Experimental Protocol: Waste Neutralization and Disposal

This protocol outlines the steps for the neutralization and disposal of this compound waste.

Materials:

  • Waste this compound (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution

  • pH indicator strips

  • Appropriate waste container (clearly labeled)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Neutralization (for acidic solutions):

    • Work in a chemical fume hood.

    • Slowly add sodium bicarbonate to the acidic waste solution while stirring gently. Be cautious of potential effervescence.

    • Periodically check the pH of the solution using a pH indicator strip.

    • Continue adding sodium bicarbonate until the pH is neutral (between 6.0 and 8.0).

  • Collection and Labeling:

    • Once neutralized, transfer the waste to a properly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," the chemical name ("Neutralized this compound waste"), the primary hazards (e.g., "Toxic"), and the date of accumulation.

  • Final Disposal:

    • Store the sealed waste container in a designated secondary containment area away from incompatible materials.[6]

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[4] The recommended method of disposal is incineration by an authorized facility equipped with an afterburner and scrubber.[2]

    • Never dispose of this compound or its waste down the drain.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_process Waste Handling cluster_disposal Final Disposal A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste acidic? B->C D Neutralize with Sodium Bicarbonate (to pH 6-8) C->D Yes E Collect in Labeled Hazardous Waste Container C->E No D->E F Store in Secondary Containment E->F G Arrange for Professional Disposal (Licensed Incineration Facility) F->G H End: Complete Disposal Documentation G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromoquinoline-2-carboxylic acid. The following procedures are based on best practices for handling halogenated quinoline derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are classified with potential hazards including skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles for splash hazards.[3][4][5]To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2][6]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant gown.[7] Closed-toe shoes and long pants are required.[3]To prevent skin contact which can cause irritation.[1][2][6] Always check glove manufacturer compatibility data.
Respiratory Protection Use in a certified chemical fume hood.[7] If a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][6]

Operational Plan for Safe Handling

A systematic approach is essential for safely managing this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the specific Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[7]

    • Designate a specific, clearly marked area for handling the compound.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before handling the chemical.

  • Weighing and Transfer:

    • Handle the solid compound carefully to minimize dust formation.[1][8]

    • Use appropriate tools, such as a spatula, for transfers.

    • If working with a solution, use a pipette or syringe with caution to prevent splashes.[7]

  • During the Experiment:

    • Keep all containers of this compound clearly labeled and sealed when not in use.[7]

    • Avoid direct contact with skin, eyes, and clothing.[1][8]

    • Do not eat, drink, or smoke in the handling area.[1][9]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment that came into contact with the compound.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[7]

    • Wash hands thoroughly after handling.[1][2]

Emergency Procedures

Table 2: First-Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][6][10] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, get medical advice.[1][2][6]
Eye Contact Rinse cautiously with water for several minutes.[6][10] Remove contact lenses if present and easy to do. Continue rinsing.[1][6][10] Seek immediate medical attention.[1][6]
Ingestion Rinse mouth with water.[9] Call a poison center or doctor if you feel unwell.[9]

In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] Prevent the chemical from entering drains.[2][8]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][6][9] The storage temperature may be specified as -20°C.[11] Store locked up.[1][2][6][9]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[7] Follow all federal, state, and local regulations. Arrange for disposal by a licensed chemical waste disposal company.[7]

Workflow for Safe Handling

SafeHandlingWorkflow A 1. Preparation - Review SDS - Check Safety Equipment B 2. Don PPE - Goggles/Face Shield - Gloves - Lab Coat A->B C 3. Chemical Handling - Weigh & Transfer in Fume Hood - Minimize Dust/Splashes B->C D 4. During Experiment - Keep Containers Closed - Avoid Contact C->D H Emergency Occurs C->H E 5. Post-Experiment - Decontaminate Surfaces - Doff PPE D->E D->H F 6. Waste Disposal - Dispose as Hazardous Waste - Follow Regulations E->F G 7. Storage - Cool, Dry, Well-Ventilated - Tightly Closed Container E->G I Follow First-Aid & Spill Procedures H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.